molecular formula C6H9N3O B605739 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one CAS No. 654666-65-6

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Cat. No.: B605739
CAS No.: 654666-65-6
M. Wt: 139.16 g/mol
InChI Key: UPMMUUFLHUEUKP-UHFFFAOYSA-N
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Description

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is a versatile bicyclic heterocyclic compound of significant interest in medicinal chemistry. This scaffold is recognized as a privileged structure in pharmaceutical research for designing novel therapeutic agents . Compounds based on the tetrahydro-pyrazolopyridinone core have been investigated as potent inhibitors of biological targets such as Autotaxin (ATX), with promising oral efficacy demonstrated in disease models like pulmonary fibrosis . The structure features multiple points for functionalization, allowing researchers to explore diverse structure-activity relationships. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-6-4-1-2-7-3-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMMUUFLHUEUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717441
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654666-65-6
Record name 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one Derivatives

Authored by: A Senior Application Scientist

Abstract

The 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one core is a heterocyclic scaffold of significant interest in modern medicinal chemistry and drug discovery. Recognized as a "privileged structure," its derivatives have been extensively investigated for a wide range of therapeutic applications, most notably in oncology and inflammatory diseases. This technical guide synthesizes current research to provide an in-depth understanding of the predominant mechanism of action for this class of compounds: competitive inhibition of protein kinases. We will explore the molecular basis for this activity, detail the specific kinase targets and associated signaling pathways, present methodologies for characterization, and discuss the therapeutic implications.

Introduction: The Pyrazolo[3,4-c]pyridine Scaffold as a Purine Bioisostere

The pyrazolo[3,4-c]pyridine nucleus is a fused heterocyclic system that bears a strong structural resemblance to purine, the parent compound of adenine and guanine bases.[1] This mimicry is the cornerstone of its biological activity. Kinases, a ubiquitous class of enzymes that catalyze the phosphorylation of proteins, utilize adenosine triphosphate (ATP) as the phosphate donor. The adenine moiety of ATP docks into a highly conserved binding pocket, known as the hinge region, within the kinase catalytic domain.[2]

Due to their structural similarity to adenine, pyrazolo[3,4-c]pyridine derivatives can effectively function as purine bioisosteres, enabling them to occupy the ATP-binding pocket of various kinases.[1][2] This competitive binding prevents the endogenous ATP from docking, thereby inhibiting the phosphotransfer reaction and modulating downstream signaling pathways. The versatility of the scaffold allows for synthetic elaboration at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties for specific kinase targets.[3][4]

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for the vast majority of biologically active 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one derivatives is the inhibition of protein kinase activity. This inhibition is typically achieved through direct, competitive binding at the ATP-binding site on the target kinase.

The key interactions governing this mechanism are:

  • Hinge Binding: The nitrogen atoms within the pyrazolopyridine core form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase's hinge region, mimicking the interaction of the adenine N1 and N6 atoms.[2]

  • Hydrophobic Interactions: Substituents appended to the core scaffold can be designed to occupy adjacent hydrophobic pockets within the ATP-binding site, enhancing binding affinity and contributing to selectivity.

  • Gatekeeper Residue Interaction: The "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket, is a critical determinant of inhibitor selectivity. The size and nature of the substituent on the pyrazolopyridine core can be tailored to interact favorably or unfavorably with different gatekeeper residues, thus distinguishing between different kinases.

This ATP-competitive mechanism has been validated across numerous studies targeting a diverse range of kinases implicated in cancer and inflammatory diseases.

Key Kinase Targets and Therapeutic Implications

Research has identified several important classes of kinases that are potently inhibited by derivatives of the pyrazolo[3,4-c]pyridine scaffold.

Cyclin-Dependent Kinases (CDKs)

CDKs are central regulators of the cell cycle. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Several pyrazolopyridazine and pyrazolopyrimidine analogues, which share the core pyrazole fusion principle, have been identified as potent inhibitors of CDK1 and CDK2.[5][6][7] By blocking the activity of these kinases, the compounds prevent the phosphorylation of key substrates required for cell cycle progression, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase G1 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S Phase (DNA Replication) G2M_Transition G2/M Transition CyclinE_CDK2->S_Phase promotes CyclinB_CDK1 Cyclin B / CDK1 CyclinB_CDK1->G2M_Transition drives Inhibitor Pyrazolo[3,4-c]pyridine Derivatives Inhibitor->CyclinE_CDK2 inhibit Inhibitor->CyclinB_CDK1 inhibit

Caption: Inhibition of Cell Cycle Progression by Pyrazolo[3,4-c]pyridine Derivatives.

Receptor Interacting Protein 1 (RIP1) Kinase

RIP1 kinase is a critical mediator of necroptosis, a form of programmed inflammatory cell death. Inappropriate activation of necroptosis is implicated in a variety of inflammatory and neurodegenerative diseases. A class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives has been discovered as potent, orally available, and brain-penetrating inhibitors of RIP1 kinase.[8] By blocking the kinase activity of RIP1, these compounds can suppress necroptotic cell death, offering a promising therapeutic strategy for conditions like multiple sclerosis.[8]

Necroptosis_Pathway cluster_necroptosome Necrosome Formation TNFR1 TNFR1 Activation TRADD_TRAF2 TRADD/TRAF2 Complex TNFR1->TRADD_TRAF2 RIP1 RIP1 TRADD_TRAF2->RIP1 recruits Casp8 Caspase-8 RIP1->Casp8 activates RIP3 RIP3 RIP1->RIP3 phosphorylates Casp8->RIP1 cleaves & inhibits Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIP3->MLKL phosphorylates Necroptosis Necroptosis (Cell Lysis, Inflammation) MLKL->Necroptosis oligomerizes & forms pores Inhibitor Pyrazolo[3,4-c]pyridine Derivatives Inhibitor->RIP1 inhibit kinase activity

Caption: Inhibition of the RIP1-Mediated Necroptosis Pathway.

Other Kinase Targets

The versatility of the pyrazolopyridine scaffold has led to the development of inhibitors against a broad spectrum of other kinases, demonstrating its wide applicability.[9] These include:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives the growth of numerous cancers.[10]

  • Topoisomerase IIα (TOPIIα): While not a kinase, this enzyme that regulates DNA topology is another validated target for pyrazolo[3,4-b]pyridine derivatives, which act as inhibitors.[11]

  • c-Met and RET kinases: These receptor tyrosine kinases are oncogenic drivers in various cancers, and pyrazolopyridine-based inhibitors have shown potent activity against them.[2]

Quantitative Data Summary

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes representative data for related pyrazole-based kinase inhibitors, illustrating the potency achieved through scaffold optimization.

Compound ClassTarget KinaseIC₅₀ ValueReference
Pyrazolo[3,4-d]pyrimidine derivativeCDK26.8 µM[12]
Pyrazolo[4,3-e][2][5][6]triazolo[1,5-c]pyrimidineCDK2/cyclin A20.057 µM[7]
Pyrazolo[3,4-b]pyridine derivativeTopoisomerase IIα1.33 µM (GI₅₀)
7-Oxo-pyrazolo[3,4-c]pyridine derivativeRIP1 KinasePotent Inhibition (Specific value proprietary)

Note: Data is for structurally related pyrazolopyridine derivatives, as specific IC₅₀ values for the unsubstituted parent compound are not typically published.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Verifying the mechanism of action requires robust experimental validation. A homogenous, time-resolved fluorescence (HTRF) assay is a common and reliable method for determining kinase inhibitor potency.

Objective: To determine the IC₅₀ value of a test compound (e.g., a 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one derivative) against a specific protein kinase.
Materials:
  • Recombinant active protein kinase (e.g., CDK2/Cyclin A).

  • Biotinylated peptide substrate.

  • ATP solution.

  • Test compound serially diluted in DMSO.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • HTRF Detection Buffer.

  • Europium-labeled anti-phospho-substrate antibody (Eu³⁺-Cryptate donor).

  • Streptavidin-XL665 (Acceptor).

  • Low-volume 384-well assay plates (e.g., white, non-binding surface).

  • HTRF-compatible microplate reader.

Methodology:
  • Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense 50 nL of each dilution into the 384-well assay plate. Include DMSO-only wells for high control (0% inhibition) and wells without enzyme for low control (100% inhibition).

  • Enzyme/Substrate Preparation: Prepare a master mix containing the kinase and biotinylated substrate in assay buffer at 2x the final concentration.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: Prepare a 2x ATP solution in assay buffer (the concentration should be at the Kₘ for the specific kinase). Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature. The duration should be optimized to ensure the reaction is within the linear range.

  • Detection: Prepare the HTRF detection mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of the detection mix to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection reagents to bind.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.

  • Data Analysis:

    • Calculate the ratio of the 665 nm and 620 nm signals and multiply by 10,000.

    • Normalize the data using the high (0% inhibition) and low (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Sources

An In-depth Technical Guide to 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one: Molecular Characteristics and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolopyridine Scaffold in Modern Drug Discovery

The fusion of a pyrazole ring with a pyridine core gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. These structures are of particular interest due to their structural resemblance to purine bases, allowing them to interact with a wide array of biological targets. Pyrazolopyridine derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases. This guide focuses on a specific member of this family, 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one, providing a detailed overview of its molecular and physicochemical properties, alongside a comprehensive, field-proven synthetic protocol.

Molecular and Physicochemical Profile

The chemical formula for 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is C₆H₉N₃O. Based on this, the molecular weight and other key physicochemical parameters are summarized in the table below. It is important to note that these values are predicted and may differ slightly from experimentally determined values.

PropertyValueSource
Molecular Weight 139.16 g/mol Calculated
Molecular Formula C₆H₉N₃OCalculated
XLogP3-AA (logP) 0.3Predicted[1]
Hydrogen Bond Donor Count 2Predicted[1]
Hydrogen Bond Acceptor Count 4Predicted[1]
Rotatable Bond Count 0Predicted[1]
Topological Polar Surface Area (TPSA) 78.9 ŲPredicted[1]

These predicted properties suggest that 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one exhibits favorable drug-like characteristics, including a low molecular weight and a balanced lipophilicity (logP).

Visualizing the Core Scaffold

The structural representation of 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is crucial for understanding its chemical reactivity and potential biological interactions.

Caption: Molecular structure of the core compound.

A Strategic Approach to Synthesis: A Step-by-Step Protocol

The synthesis of the 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one core can be approached through a multi-step pathway, leveraging established methodologies for the construction of related pyrazolopyridine systems. The following protocol outlines a plausible and robust synthetic route, with explanations for the key transformations.

Experimental Workflow Overview

G A Step 1: Synthesis of Diethyl 2-cyano-3-oxosuccinate B Step 2: Knorr Pyrazole Synthesis A->B Hydrazine hydrate C Step 3: Dieckmann Condensation B->C Strong base (e.g., NaOEt) D Step 4: Hydrolysis and Decarboxylation C->D Acidic workup

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-cyano-3-oxosuccinate

  • Rationale: This step creates a key β-ketoester intermediate required for the subsequent pyrazole ring formation. The cyano group is a versatile handle for further transformations and influences the regioselectivity of the cyclization.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl oxalate dropwise with stirring at room temperature.

    • After the addition is complete, add ethyl cyanoacetate dropwise to the reaction mixture.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid.

    • The product, diethyl 2-cyano-3-oxosuccinate, will separate as an oil. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Knorr Pyrazole Synthesis

  • Rationale: This classic reaction involves the condensation of a β-ketoester with a hydrazine derivative to form the pyrazole ring. The use of hydrazine hydrate will lead to the formation of the desired pyrazolone core.

  • Procedure:

    • Dissolve the crude diethyl 2-cyano-3-oxosuccinate in glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution with stirring at room temperature.

    • After the addition is complete, heat the reaction mixture at 80-90 °C for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • The precipitated solid, ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.

Step 3: Reductive Cyclization to form the Tetrahydropyridine Ring

  • Rationale: This step involves the reduction of the ester and cyano groups followed by an intramolecular cyclization to form the fused tetrahydropyridine ring. A strong reducing agent like lithium aluminum hydride (LAH) is typically employed for this transformation.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Add the ethyl 5-amino-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate from the previous step portion-wise to the LAH suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one.

Step 4: Purification

  • Rationale: The crude product will likely contain impurities from the reaction and workup. Purification is essential to obtain the compound in high purity for subsequent analytical characterization and biological evaluation.

  • Procedure:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

    • Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure product.

    • The purity of the final compound should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one, a valuable scaffold in medicinal chemistry. The detailed, step-by-step synthetic protocol offers a practical and adaptable methodology for its preparation in a laboratory setting. The favorable predicted drug-like properties of this core structure, coupled with the known biological activities of the broader pyrazolopyridine family, underscore its potential as a starting point for the design and development of novel therapeutic agents. Further derivatization of this scaffold at the nitrogen and carbon centers can lead to the generation of compound libraries for screening against various biological targets, paving the way for new discoveries in drug development.

References

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol. Available from: [Link]

  • PubChem. CID 12278282. Available from: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Toxicity Profile of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolopyridine Scaffold and the Imperative of In Vitro Toxicity Profiling

The pyrazolopyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. As with any class of compounds under therapeutic development, a thorough understanding of their safety profile is paramount. In vitro toxicity assessment represents a critical first step in this process, providing essential information on a compound's potential for causing cellular damage and guiding further preclinical and clinical development. This guide will delve into the key aspects of the in vitro toxicity of pyrazolopyridine derivatives, focusing on cytotoxicity against both cancerous and non-cancerous cell lines, as well as genotoxicity.

Cytotoxicity Profile of Pyrazolopyridine Derivatives

A primary concern in drug development is the potential of a compound to induce cell death. Cytotoxicity studies are therefore fundamental in early-stage safety assessment. For pyrazolopyridine derivatives, a significant body of research exists on their cytotoxic effects, largely driven by their investigation as potential anticancer agents.

Potent Cytotoxicity Against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic activity of various pyrazolopyridine derivatives against a broad spectrum of cancer cell lines. This activity is often linked to the inhibition of key cellular targets involved in cancer cell proliferation and survival, such as protein kinases.

For instance, a series of novel pyrazolo[3,4-b]pyridine analogues have been shown to exhibit significant growth inhibition against prostate (PC-3) and breast (MCF-7) cancer cell lines.[1] The antiproliferative effects of these compounds were observed in the low micromolar range, highlighting their potential as anticancer agents. Similarly, other studies have reported on pyrazolo[3,4-b]pyridine derivatives with potent antiproliferative activity across the NCI-60 human cancer cell line panel, with some compounds showing GI50 values in the sub-micromolar range, particularly against leukemia cell lines.[2][3]

The table below summarizes the cytotoxic activities of selected pyrazolo[3,4-b]pyridine derivatives against various cancer cell lines.

Compound ClassCell LineIC50/GI50 (µM)Reference
Pyrazolo[3,4-b]pyridine analoguesPC-3 (Prostate)~4[1]
MCF-7 (Breast)~4[1]
Indole-conjugated pyrazolo[3,4-b]pyridinesK562 (Leukemia)0.72 - 6.52[2]
PyridopyrazolopyrimidineA-549 (Lung)2.3 - 2.9[4]
HEPG2 (Liver)2.6[4]
HCT-116 (Colon)2.3[4]
Selective Cytotoxicity and Effects on Non-Cancerous Cells

A critical aspect of the safety profile of any potential therapeutic agent is its selectivity for target cells over healthy, non-cancerous cells. A favorable therapeutic window, where a compound is toxic to cancer cells at concentrations that are not harmful to normal cells, is a key indicator of its potential for successful clinical translation.

Encouragingly, studies on certain pyrazolopyridine derivatives have demonstrated such selectivity. For example, the cytotoxicity of promising pyrazolo[3,4-b]pyridine analogues was evaluated in Human Umbilical Vein Endothelial Cells (HUVEC) as a model for healthy, non-cancerous human tissue.[1] The results indicated a lower toxicity in these normal cells compared to cancer cells, suggesting a potential therapeutic window.[1]

Furthermore, a study on a broader class of pyrazole derivatives, which includes pyrazolopyridine scaffolds, found that most of the synthesized compounds exhibited significant anticancer activity without affecting normal fibroblast cells.[5] This selectivity is a highly desirable characteristic for any drug candidate.

Genotoxicity Assessment of Pyrazolopyridine Derivatives

Genotoxicity, the property of a chemical agent to damage the genetic information within a cell, is a major safety concern that can lead to mutations and cancer. The Ames test, a widely used method for assessing the mutagenic potential of a compound, is a standard component of in vitro toxicology screening.

A study investigating the genotoxic properties of five different pyrazolo[3,4-b]pyridine derivatives using the Ames/Salmonella test system found that these substances did not exhibit genotoxic effects at test doses up to 5 mM.[6][7] This finding is significant as it suggests that this particular class of pyrazolopyridine derivatives may not pose a mutagenic risk.

experimental_workflow start Start: Cell Culture cell_seeding Seed Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Pyrazolopyridine Derivatives (various concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate Cell Viability (%) and IC50 read_absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Experimental Protocols

To ensure the reproducibility and validity of in vitro toxicity data, standardized and well-documented protocols are essential. The following are step-by-step methodologies for key experiments discussed in this guide.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells (e.g., PC-3, MCF-7, HUVEC) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine derivatives in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

experimental_workflow start Start: Cell Culture cell_seeding Seed Cells in 96-well Plates start->cell_seeding compound_treatment Treat with Pyrazolopyridine Derivatives (various concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate Cell Viability (%) and IC50 read_absorbance->data_analysis end End: Cytotoxicity Profile data_analysis->end

Ames Test for Genotoxicity Assessment

The Ames test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. This test assesses the capability of a substance to create mutations that result in a return to a "prototrophic" state, so that the cells can grow on a histidine-free medium.

Protocol:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare a mixture containing the bacterial culture, the test compound at various concentrations, and, optionally, a liver extract (S9 fraction) to simulate metabolic activation in mammals.

  • Incubation: Incubate the mixture at 37°C for a short period.

  • Plating: Plate the mixture onto a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: Compare the number of revertant colonies in the test compound-treated plates to the number in the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertants indicates a positive (genotoxic) result.

Conclusion

The in vitro toxicity profile of pyrazolopyridine derivatives is a complex and multifaceted area of study. While many compounds within this class exhibit potent cytotoxicity against cancer cells, which is a desirable attribute for anticancer drug development, it is crucial to assess their effects on non-cancerous cells to determine their therapeutic window. The available data suggests that some pyrazolopyridine derivatives demonstrate promising selectivity, with lower toxicity to normal cells. Furthermore, initial genotoxicity studies on certain pyrazolo[3,4-b]pyridine derivatives have shown no mutagenic potential in the Ames test.

It is imperative for researchers working with novel pyrazolopyridine derivatives to conduct a comprehensive in vitro toxicity assessment, including cytotoxicity studies on a panel of both cancerous and non-cancerous cell lines, as well as genotoxicity assays. The methodologies and insights provided in this guide serve as a foundation for these critical investigations, ultimately contributing to the development of safer and more effective therapeutic agents based on the pyrazolopyridine scaffold.

References

  • [Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine Sulfonamides in Normal and Cancer Cells In Vitro]([Link])

  • [d]THIAZOLES AND PYRAZOLO[3,4-c]PYRAZOLES]([Link])

Sources

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one safety data sheet (SDS) and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on rigid, nitrogen-rich bicyclic scaffolds. 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one has emerged as a privileged pharmacophore, particularly in the development of inhibitors targeting the Janus kinase (JAK) family (JAK1, JAK2, JAK3) and Tyrosine kinase 2 (TYK2)[1][2].

This technical whitepaper provides drug development professionals with a comprehensive framework for handling this compound. It synthesizes critical Safety Data Sheet (SDS) guidelines, physicochemical profiling, and field-proven synthetic methodologies, ensuring both laboratory safety and experimental integrity during early-stage drug discovery.

Physicochemical Profiling

Understanding the physical and chemical properties of the pyrazolo[3,4-c]pyridin-3-one scaffold is critical for predicting its behavior in both synthetic workflows and biological systems. The fused piperidine-pyrazolone system provides a versatile secondary amine (for synthetic functionalization) and a hydrogen-bond-rich face (for target engagement)[3].

Quantitative Chemical Data

All data represents the free base form unless otherwise noted.

PropertyValueClinical / Synthetic Relevance
CAS Registry Number 654666-65-6[4]Primary identifier for procurement and SDS tracking.
Molecular Formula C6H9N3O[4]Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 139.16 g/mol [4]High ligand efficiency (LE) when bound to kinase hinge regions.
Topological Polar Surface Area (TPSA) ~75.84 Ų[5]Optimal for intracellular target engagement; requires lipophilic functionalization for oral bioavailability.
Hydrogen Bond Donors / Acceptors 3 / 4[5]Mimics the adenine ring of ATP, forming critical bidentate interactions with the kinase hinge region[3].

Safety Data Sheet (SDS) & Handling Guidelines

As a biologically active heterocyclic intermediate, 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one must be handled under strict laboratory safety protocols. The following guidelines synthesize standard GHS classifications for this class of compounds[6].

Hazard Identification (GHS Classification)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation[6].

Personal Protective Equipment (PPE) & Engineering Controls
  • Respiratory Protection: Handle exclusively within a certified chemical fume hood (minimum face velocity of 100 fpm). If aerosolization is a risk, a NIOSH-approved N95 or P100 particulate respirator is required.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. The secondary amine nature of the compound can facilitate rapid dermal absorption if dissolved in penetrating solvents like DMSO or DMF.

  • Eye Protection: Snug-fitting safety goggles or a full face shield must be worn to prevent micro-particulate ocular exposure.

Storage and Stability Protocols
  • Hygroscopicity: The compound and its hydrochloride salts are highly hygroscopic. Moisture absorption can lead to inaccurate weighing and degradation of air-sensitive catalysts during downstream coupling reactions.

  • Storage Conditions: Store at 2–8°C in a tightly sealed, light-resistant container[6].

  • Inert Atmosphere: To prevent oxidative degradation of the secondary amine, the headspace of the storage vessel must be backfilled with an inert gas (Argon or high-purity Nitrogen) prior to sealing.

Mechanistic Insights: Pharmacophore Role in Kinase Inhibition

The pyrazolo[3,4-c]pyridine core acts as a bioisostere for purine[3]. In the context of JAK/TYK2 inhibition, the pyrazolone moiety anchors the molecule to the ATP-binding pocket (hinge region) via strong hydrogen bonds[2]. The piperidine nitrogen serves as the synthetic vector, allowing medicinal chemists to append moieties that project into the solvent-exposed region or the allosteric pseudokinase (JH2) domain, driving selectivity over other kinases[1][2].

Pathway A Cytokine Binding to Receptor B JAK1 / TYK2 Activation A->B C ATP Binding at Hinge Region B->C D STAT Phosphorylation C->D E Gene Transcription (Inflammation) D->E F Pyrazolo[3,4-c]pyridin-3-one Derivative (Inhibitor) F->C Competitive Inhibition (H-Bonds)

Mechanism of action for pyrazolo-pyridine-based JAK/TYK2 inhibitors.

Experimental Workflow: Scaffold Integration

To integrate this scaffold into a larger kinase inhibitor molecule, the most reliable methodology is the functionalization of the piperidine nitrogen via Buchwald-Hartwig Cross-Coupling . This self-validating protocol ensures high yields even with sterically hindered aryl halides.

Step-by-Step Methodology: N-Arylation

Causality Note: Palladium-catalyzed C-N coupling is preferred over standard SN​Ar because it allows for the coupling of electron-rich or neutral aryl halides, which are common in advanced TYK2/JAK inhibitor leads[1].

  • Preparation & Degassing (Critical Step):

    • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (1.0 equiv) and the desired Aryl Bromide (1.1 equiv).

    • Why: Flame-drying removes trace moisture that would otherwise quench the active Pd(0) catalyst.

  • Catalyst & Base Addition:

    • Add Pd2​(dba)3​ (0.05 equiv), XPhos (0.10 equiv), and Cs2​CO3​ (2.5 equiv).

    • Why XPhos? The bulky, electron-rich biaryl phosphine ligand facilitates both the oxidative addition of the aryl halide and the reductive elimination of the secondary cyclic amine, preventing off-target β -hydride elimination.

  • Solvent Introduction:

    • Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration) via syringe.

  • Reaction Execution:

    • Seal the tube and heat the mixture to 95°C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation (LC-MS Monitoring):

    • After 12 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. The reaction is deemed complete when the mass corresponding to the starting scaffold ( [M+H]+=140.1 ) is consumed and the product mass is dominant.

  • Workup & Purification:

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to isolate the target kinase inhibitor intermediate.

SynthWorkflow A 1,2,4,5,6,7-Hexahydro-3H- pyrazolo[3,4-c]pyridin-3-one (Scaffold) D Reaction Mixture (Inert Atmosphere, Base) A->D B Aryl Halide / Carboxylic Acid (Electrophile) B->D C Catalyst / Coupling Agent (e.g., Pd2(dba)3 or HATU) C->D E LC-MS & TLC Monitoring D->E Heat/Stir F Workup & Purification (Flash Chromatography) E->F Conversion >95% G Purified Kinase Inhibitor Intermediate F->G Isolate

Synthetic workflow for integrating the pyrazolo[3,4-c]pyridin-3-one scaffold.

References

  • Moslin, R., et al. "Inhibitors of tyrosine kinase 2 mediated signaling." US Patent 10508113B2, assigned to Bristol-Myers Squibb Co.
  • Fares, M., et al. "Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases." Journal of Medicinal Chemistry, ACS Publications, 2021. Available at:[Link]

  • Koutentis, P. A., et al. "Synthesis and Antiproliferative Activity of New pyrazolo[3,4-c]pyridines." ResearchGate, 2018. Available at: [Link]

Sources

Biological Activity of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one Derivatives: A Technical Guide to NOX Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As researchers pushing the boundaries of redox biology and targeted therapeutics, we are increasingly moving away from broad-spectrum antioxidants toward precision enzyme inhibitors. The 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one derivatives (often referred to as pyrazolo-piperidines) represent a breakthrough class of small molecules designed to selectively inhibit Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidases, specifically NOX1 and NOX4[1].

Unlike non-specific reactive oxygen species (ROS) scavengers, which often fail in clinical trials due to their inability to halt the underlying enzymatic pathology, these pyrazolo-piperidine derivatives directly target the membrane-bound NOX complex[2]. This in-depth guide synthesizes the structural pharmacology, mechanism of action, and self-validating experimental workflows required to evaluate these compounds for therapeutic applications in fibrosis, atherosclerosis, and oncology.

Mechanism of Action: Precision NOX Inhibition

The sole known biological function of the NOX enzyme family is the generation of ROS (superoxide and hydrogen peroxide) via the transfer of electrons from NADPH across biological membranes to oxygen[3]. While physiological ROS levels are critical for cellular signaling and microbial killing, chronic NOX overactivation drives oxidative stress, leading to extracellular matrix deposition (fibrosis) and vascular inflammation (atherosclerosis)[2].

The 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one derivatives act as potent, competitive inhibitors at the NOX enzyme complex[4]. By binding to the enzyme, they prevent the electron transfer cascade, effectively shutting down pathological ROS production at the source rather than attempting to neutralize it post-generation.

NOX_Pathway NADPH NADPH NOX NOX1 / NOX4 (Membrane Enzyme) NADPH->NOX Electron donor ROS Reactive Oxygen Species (ROS) NOX->ROS Catalysis O2 O2 O2->NOX Electron acceptor Pathology Fibrosis & Atherosclerosis ROS->Pathology Oxidative Stress Inhibitor Pyrazolo[3,4-c]pyridin-3-one Derivatives Inhibitor->NOX Selective Inhibition

Fig 1: Mechanism of NOX1/4 inhibition by pyrazolo-piperidine derivatives preventing ROS-driven pathology.

Structural Pharmacology & SAR Analysis

The efficacy of this chemical class relies heavily on the rigid bicyclic pyrazolo-piperidine core. The fusion of the pyrazole ring with the saturated piperidine ring creates a distinct spatial geometry that effectively mimics the binding requirements within the NOX catalytic domain[1].

Modifications at Position 2 (pyrazole nitrogen) and Position 6 (piperidine nitrogen) are critical for tuning the compound's lipophilicity, membrane permeability, and isoform selectivity[5]. Below is a summary of key derivatives synthesized and validated in patent literature (e.g.,[4]).

Quantitative Physicochemical Data of Key Derivatives
Compound CASR1 Substitution (Position 2)R2 Substitution (Position 6)LogPTopo. Polar Surface Area (Ų)H-Bond Acceptors
1331738-59-0 Benzyl4-Methoxybenzyl2.844.84
1331737-81-5 1-Phenylethyl3-Chlorobenzyl3.835.63
1331738-08-9 Benzyl1H-Benzimidazol-2-ylmethyl2.464.34
1331738-35-2 BenzylN-methylacetamide0.664.74
1331738-38-5 3-Cyanophenyl4-(Methylsulfonyl)benzyl1.8102.06

Data synthesized from established chemical databases and patent disclosures[5][6][7][8][9]. The addition of a methylsulfonyl group (1331738-38-5) significantly increases the polar surface area, which is a strategic choice for restricting blood-brain barrier penetration when targeting peripheral fibrotic diseases.

Experimental Workflows: A Self-Validating Protocol

As a Senior Application Scientist, I frequently observe a critical pitfall in NOX drug discovery: the accidental selection of false positives that act as direct ROS scavengers rather than true enzyme inhibitors. To ensure absolute scientific integrity, any assay evaluating 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one derivatives must be a self-validating system featuring an orthogonal counter-screen.

Furthermore, because superoxide ( O2∙−​ ) is highly volatile and transient, direct measurement often leads to artifactual data. Our protocol leverages the rapid dismutation of superoxide into stable hydrogen peroxide ( H2​O2​ ).

Assay_Workflow Step1 1. Cell Preparation (HEK293 expressing NOX1/4) Step2 2. Compound Incubation (Test derivatives vs. Vehicle) Step1->Step2 Step3 3. Pathway Stimulation (PMA or Angiotensin II) Step2->Step3 Step4 4. Amplex Red + HRP (1:1 H2O2 Stoichiometry) Step3->Step4 Step5 5. Fluorescence Readout (Ex: 530nm / Em: 590nm) Step4->Step5 Step6 6. Counter-Screen (Xanthine/XO Scavenger Assay) Step5->Step6 Step7 7. True IC50 Determination Step6->Step7

Fig 2: Self-validating high-throughput screening workflow to confirm true NOX enzymatic inhibition.

Step-by-Step Methodology

Phase 1: Primary Target Engagement (Amplex Red Assay)

  • Cell Preparation: Seed HEK293 cells stably transfected with either human NOX1 or NOX4 in 384-well plates.

    • Causality: Wild-type HEK293 cells lack endogenous NOX expression. Using transfected lines ensures the fluorescent signal is strictly derived from the target isoform, guaranteeing target specificity.

  • Compound Incubation: Pre-incubate cells for 30 minutes with a concentration gradient (1 nM to 10 µM) of the test derivative. Include Diphenyleneiodonium (DPI) as a positive control and DMSO as the vehicle.

  • Stimulation: For NOX1, stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) to activate the PKC-dependent assembly of the cytosolic NOX subunits.

    • Causality: NOX4 is constitutively active and requires no stimulation. This biological divergence serves as an internal assay control; if a compound inhibits NOX1 but fails to inhibit unstimulated NOX4, it may be targeting the upstream PKC pathway rather than the NOX core.

  • Detection & Readout: Add 50 µM Amplex Red and 0.1 U/mL Horseradish Peroxidase (HRP). Measure fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 60 minutes.

    • Causality: HRP catalyzes the 1:1 stoichiometric oxidation of Amplex Red by H2​O2​ into highly stable resorufin. Kinetic reading (rather than endpoint) identifies compounds that cause auto-fluorescent interference over time.

Phase 2: The Counter-Screen (Ruling out Antioxidants) 5. Cell-Free Scavenger Assay: Combine Xanthine (100 µM) and Xanthine Oxidase (0.01 U/mL) in a cell-free buffer. This system generates superoxide at a constant, known rate independent of NOX. 6. Validation: Introduce the pyrazolo-piperidine derivative.

  • Causality: If the compound reduces the fluorescent signal in this cell-free assay, it is acting as a direct chemical antioxidant and must be disqualified. A true NOX inhibitor will show no effect in this counter-screen, validating its mechanism as an enzyme inhibitor.

Preclinical Efficacy & Disease Applications

The targeted inhibition of NOX1 and NOX4 by pyrazolo-piperidine derivatives has shown profound efficacy in preclinical models, translating into robust clinical development pipelines[10].

  • Diabetic Complications & Atherosclerosis: NOX1 produces toxic amounts of oxygen radicals in blood vessel walls in response to high blood sugar. In diabetic mouse models, dual NOX1/4 inhibitors dramatically reduce the development of atherosclerotic plaques by halting this localized oxidative stress[2].

  • Renal and Hepatic Fibrosis: NOX4 is the most abundantly expressed NOX enzyme in the kidney and is heavily upregulated in diabetic nephropathy. By inhibiting NOX4, these derivatives prevent the ROS-driven activation of myofibroblasts, directly halting extracellular matrix deposition and end-stage organ fibrosis[10].

  • Oncology: Recent studies indicate that NOX-mediated ROS production regulates glycolysis and oxidative phosphorylation in aggressive tumors. Nanoparticle-encapsulated NOX1/4 inhibitors have been shown to induce bioenergy stress in cancer cells, significantly enhancing their susceptibility to radiotherapy[11].

References

  • PYRAZOLO PIPERIDINE DERIVATIVES AS NADPH OXIDASE INHIBITORS (WO2011101805A1)
  • Pyrazolo pyridine derivatives as NADPH oxidase inhibitors (US9006238B2)
  • Small-Molecule NOX Inhibitors: ROS-Generating NADPH Oxidases as Therapeutic Targets Source: Antioxidants & Redox Signaling / ResearchGate URL:[Link]

  • Genkyotex Drug Reduces Atherosclerosis Development Source: Startupticker.ch (Referencing Circulation publication) URL:[Link]

  • Genkyotex presents excellent Phase I Data Source: Startupticker.ch URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Cell Culture Assays: 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one belongs to the diverse family of pyrazolopyridine derivatives, a class of nitrogen-containing heterocyclic compounds.[1][2] These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including their potential as kinase inhibitors and their involvement in various signaling pathways.[3][4] The successful use of this compound in cell-based assays is critically dependent on proper dissolution to ensure accurate and reproducible results. This guide provides a detailed protocol for the solubilization of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one for in vitro studies, along with insights into best practices for handling and storage.

The inherent physicochemical properties of many heterocyclic compounds, such as pyrazoline derivatives, can present challenges in achieving complete solubility in aqueous cell culture media.[5] Therefore, a systematic approach is necessary to prepare stock solutions and subsequent working concentrations that are compatible with living cells.

Physicochemical Properties and Solubility Considerations

While specific experimental solubility data for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is not widely published, the general characteristics of related pyrazolone and pyrazoline derivatives suggest that they are often sparingly soluble in water.[5][6] The molecular structure, containing both polar (e.g., the ketone and amine groups) and non-polar (the hydrocarbon backbone) regions, indicates that a strong organic solvent will likely be required to create a concentrated stock solution.

Dimethyl sulfoxide (DMSO) is a common solvent of choice for dissolving a wide range of organic molecules for cell culture applications due to its high solubilizing power and relatively low cytotoxicity at low concentrations.[7] It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 1%, to avoid off-target effects on cellular physiology.[7]

Dissolution Protocol

This protocol outlines a three-step method for dissolving 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one to create a working solution for cell culture assays.

Materials
  • 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (set to 37°C)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required for the specific cell line.

Experimental Workflow Diagram

Dissolution_Workflow cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2 & 3: Serial Dilution start Weigh Compound dissolve Add DMSO to create a high-concentration stock (e.g., 10-50 mM) start->dissolve vortex Vortex thoroughly dissolve->vortex warm Warm gently at 37°C if needed vortex->warm stock Clear Stock Solution warm->stock intermediate Prepare intermediate dilution in complete cell culture medium stock->intermediate Dilute stock solution working Prepare final working solution in complete cell culture medium intermediate->working final Final Working Solution (DMSO < 1%) working->final end Cell Culture Assay final->end Add to cells

Caption: Workflow for dissolving the compound for cell culture.

Step-by-Step Methodology

Step 1: Preparation of a High-Concentration Stock Solution

  • Weighing the Compound: Accurately weigh the desired amount of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one powder in a sterile, amber microcentrifuge tube. The amber tube will protect the compound from light-induced degradation.

  • Initial Solubilization: Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The choice of concentration will depend on the desired final concentration in the assay and the need to keep the final DMSO concentration low.

  • Vortexing: Vortex the tube at maximum speed for 1-2 minutes to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath or heat block for 5-10 minutes.[8] Intermittently vortex the tube during warming. Avoid excessive heat, as it may degrade the compound.

  • Storage of Stock Solution: Once the compound is fully dissolved, the stock solution can be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Step 2: Preparation of an Intermediate Dilution

  • Pre-warm Media: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.

  • First Dilution: Perform a serial dilution of the high-concentration stock solution into the pre-warmed complete cell culture medium to create an intermediate concentration. For example, if you have a 50 mM stock and your highest desired final concentration is 100 µM, you could make a 1:50 dilution to get a 1 mM intermediate solution.

  • Vortex Gently: Immediately after adding the DMSO stock to the medium, vortex the tube gently or pipette up and down to ensure homogenous mixing and prevent precipitation.[8]

Step 3: Preparation of the Final Working Solution

  • Final Dilution: Further dilute the intermediate solution into pre-warmed complete cell culture medium to achieve the final desired concentrations for your assay.

  • Final DMSO Concentration: Calculate the final percentage of DMSO in your working solutions to ensure it is below the toxicity threshold for your cell line (typically ≤ 1%).

  • Immediate Use: It is best to prepare the final working solutions immediately before adding them to the cells to minimize the risk of compound precipitation or degradation in the aqueous environment.

Data Summary for Experimental Planning

The following table can be used as a template to plan your dilutions and ensure the final DMSO concentration remains within an acceptable range.

Stock Concentration (in DMSO)Intermediate Concentration (in Medium)Final Concentration (in Medium)Final DMSO Concentration (%)
50 mM1 mM100 µM0.2%
50 mM1 mM50 µM0.1%
50 mM1 mM10 µM0.02%
20 mM500 µM50 µM0.25%
20 mM500 µM10 µM0.05%

Stability and Storage

  • Powder: Store the solid compound at the temperature recommended by the supplier, typically at -20°C, and protected from light and moisture.

  • Stock Solution (in DMSO): When stored at -20°C or -80°C in tightly sealed, amber vials, the DMSO stock solution should be stable for several months. Before use, thaw the stock solution at room temperature and ensure it is fully dissolved by vortexing before making dilutions.

  • Working Solutions (in Media): Aqueous solutions of the compound are likely to be less stable. Prepare these solutions fresh for each experiment and use them promptly.

Troubleshooting

IssuePossible CauseRecommendation
Precipitation upon dilution in media The compound's solubility limit in the aqueous medium has been exceeded.- Decrease the final concentration of the compound. - Try a two-step dilution as described in the protocol. - Ensure the medium is pre-warmed to 37°C. - Consider using a small amount of a non-ionic surfactant like Pluronic F-68 (use with caution and validate for cell toxicity).
Cell toxicity in vehicle control wells The final concentration of DMSO is too high.- Recalculate your dilutions to ensure the final DMSO concentration is ≤ 1% (or lower, depending on cell line sensitivity). - Run a DMSO dose-response curve to determine the toxicity threshold for your specific cell line.
Inconsistent assay results - Incomplete dissolution of the compound. - Degradation of the compound.- Visually confirm complete dissolution of the stock solution before each use. - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

Conclusion

The successful application of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one in cell culture assays hinges on a meticulous dissolution protocol. By utilizing a high-quality organic solvent like DMSO to create a concentrated stock solution and performing subsequent serial dilutions in pre-warmed complete cell culture medium, researchers can achieve reproducible results while minimizing solvent-induced cytotoxicity. It is imperative to validate the chosen solvent concentrations and handling procedures for each specific cell line and experimental setup to ensure the integrity of the data.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Synthesis and biological evaluation of new pyrazolo[3,4-b]pyridine derivatives as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 53, 245-251.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2018). Synthesis, biological evaluation and molecular docking of new pyrazolo[3,4-b]pyridine derivatives as potential antimicrobial agents. Bioorganic Chemistry, 78, 113-125.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yoshikawa, M., Saitoh, M., Katoh, T., Seki, T., Bigi, S. V., Shimizu, Y., ... & Yogo, T. (2018). Discovery of 7-Oxo-2, 4, 5, 7-tetrahydro-6 H-pyrazolo [3, 4-c] pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships. Journal of Medicinal Chemistry, 61(6), 2384-2409. Retrieved from [Link]

  • NextSDS. (n.d.). 3H-Pyrazolo[3,4-c]pyridin-3-one, 1,2,4,5,6,7-hexahydro-2-Methyl-. Retrieved from [Link]

  • Talebi, S., & Ghorbani, M. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819. Retrieved from [Link]

  • Fozdar, B. I., Khan, S. A., & Asiri, A. M. (2015). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Journal of the Serbian Chemical Society, 80(10), 1221-1232.
  • Shapiro, A. B. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 3H-PYRAZOLO[3,4-C]PYRIDIN-3-ONE, 1,2,4,5,6,7-HEXAHYDRO-6-(PHENYLMETHYL)-. Retrieved from [Link]

  • Al-Ostath, A. I., Al-Ghamdi, A. A., & Al-Zahrani, A. M. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Scientific Reports, 15(1), 1-12.
  • Cerdan, S., & Elguero, J. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 27(13), 4059.
  • Li, J., Wang, Y., & Zhang, H. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. Molecules, 28(2), 733.
  • Kumar, G. P., & S, S. (2019). SYNTHESIS, IN-SILICO PHYSICOCHEMICAL PROPERTIES AND ANTIMICROBIAL STUDIES OF PYRAZOLINE LOADED NANOPARTICLES. International Journal of Pharmaceutical Sciences and Research, 10(4), 1766-1776.
  • Al-Majidi, S. M. (2022). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Journal of Chemical Reviews, 4(3), 224-235.
  • Das, S. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Journal of Chemical Reviews, 5(3), 236-249.
  • El-Metwaly, N. M. (2021). Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. Mini-Reviews in Organic Chemistry, 18(6), 724-747.

Sources

HPLC method development for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one. Pyrazolo[3,4-c]pyridine derivatives are a class of heterocyclic compounds with significant interest in pharmaceutical research due to their diverse biological activities.[1] A reliable analytical method is paramount for their characterization, quality control, and pharmacokinetic studies. The developed method utilizes a polar-modified C18 stationary phase to overcome the challenge of retaining this polar analyte under typical reversed-phase conditions. The method is optimized for mobile phase composition, pH, and flow rate to achieve excellent peak symmetry, resolution, and sensitivity with UV detection. This document provides a comprehensive guide covering method development rationale, a step-by-step analytical protocol, and a complete validation procedure as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]

Introduction: The Analyte and Chromatographic Challenge

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is a bicyclic heterocyclic compound containing a pyrazolone and a piperidine ring. Its structure imparts significant polarity due to the presence of multiple nitrogen and oxygen atoms, including a lactam moiety and secondary amines.

Predicted Physicochemical Properties:

  • Structure: Contains polar functional groups (amide, amines) capable of hydrogen bonding.

  • Polarity: High, suggesting low retention on traditional non-polar stationary phases like C18.

  • pKa: The piperidine ring nitrogen is basic, making its charge state pH-dependent.

  • UV Absorbance: The pyrazolone ring constitutes a chromophore, allowing for UV detection.

The primary challenge in developing a reversed-phase HPLC method for this compound is achieving adequate retention and a symmetrical peak shape. Highly polar analytes often elute at or near the void volume on standard C18 columns when using highly aqueous mobile phases.[5][6] Furthermore, secondary interactions between the basic amine and residual silanols on the silica backbone can lead to peak tailing. This method addresses these challenges through the strategic selection of a specialized stationary phase and careful optimization of mobile phase conditions.

Part I: HPLC Method Development and Optimization

The objective of method development is to create a separation that is specific, robust, and provides accurate and precise results. Our approach is a systematic process of selecting and optimizing key chromatographic parameters.

Rationale for Initial Conditions
  • Stationary Phase Selection: A standard C18 column is often unsuitable for highly polar compounds due to poor retention.[5] To enhance interaction and retention, an embedded-polar group (EPG) or a polar-endcapped C18 column is the logical first choice. These columns contain functional groups (e.g., amides, carbamates) within the alkyl chains or at the end, which promote interaction with polar analytes and prevent "phase collapse" in highly aqueous mobile phases. For this protocol, we select a Waters XBridge BEH C18 XP column (2.5 µm, 4.6 x 100 mm) , known for its stability across a wide pH range and excellent performance with basic compounds.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and lower UV cutoff, providing better efficiency and less baseline noise.

    • Aqueous Phase & Buffer: To control the ionization state of the analyte and ensure reproducible retention, a buffered aqueous phase is essential. A phosphate buffer is selected for its effectiveness in the mid-pH range. An initial pH of 6.8 is chosen to ensure the secondary amine is partially protonated, providing a balance between retention and peak shape. A buffer concentration of 20 mM is sufficient to provide adequate buffering capacity without risking precipitation.

  • Detection Wavelength: Based on the pyrazolone chromophore, a UV detection wavelength is selected. An initial UV scan of the analyte would be performed to determine the absorbance maximum (λmax). For this class of compounds, a wavelength of 220 nm is chosen to provide high sensitivity.

Method Optimization Workflow

The initial conditions are systematically refined to achieve optimal chromatographic performance, defined by a retention factor (k') between 2 and 10, a tailing factor (Tf) close to 1, and high theoretical plate count (N).

G cluster_0 Method Development Workflow A Analyte Characterization (Polar, Basic) B Initial Parameter Selection (Polar-Modified C18, ACN/Buffer) A->B Informs C Optimize Mobile Phase pH (Target: 6.5-7.5 for Peak Shape) B->C Systematic Adjustment D Optimize % Organic (ACN) (Target: k' between 2-10) C->D E Fine-tune Flow Rate & Temp (Balance Speed and Resolution) D->E F Final Optimized Method E->F Achieved

Caption: A logical workflow for HPLC method development.

Final Optimized HPLC Method

The following table summarizes the final instrumental conditions derived from the optimization process.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD
Column Waters XBridge BEH C18 XP (2.5 µm, 4.6 x 100 mm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 6.8 with KOH
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 95% A / 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 220 nm
Run Time 10 minutes

Part II: Protocol for Quantification

This section provides a detailed, step-by-step procedure for sample analysis.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 6.8 using a 2M potassium hydroxide solution. Filter through a 0.45 µm nylon filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 95:5 (v/v) ratio. This ensures compatibility with the mobile phase and prevents peak distortion.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the diluent.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, high) from a separate stock solution to ensure an independent check of accuracy and precision.

HPLC System Setup and Analysis
  • System Startup: Purge all solvent lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the mobile phase (95% A / 5% B) at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence: Set up the injection sequence as follows:

    • Blank (diluent) injection (x2)

    • Calibration standards from lowest to highest concentration

    • QC samples

    • Unknown samples bracketed by QC samples

  • Data Acquisition: Acquire chromatograms for the specified run time.

  • Data Processing:

    • Integrate the peak corresponding to the analyte.

    • Generate a linear calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Use the resulting regression equation (y = mx + c) to calculate the concentration of the analyte in the unknown samples.

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The following protocols are based on the ICH Q2(R1) guidelines.[2][4][7]

cluster_core Core Performance Characteristics cluster_limits Limit Characteristics Validation Method Validation (ICH Q2) Specificity Specificity Linearity Linearity & Range LOD LOD Linearity->LOD Determines LOQ LOQ Linearity->LOQ Determines Accuracy Accuracy Precision Precision Precision->Accuracy Impacts Robustness Robustness

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In vivo dosing protocols for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one in murine models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The core chemical scaffold 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one serves as the fundamental pharmacophore for a highly selective class of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) inhibitors[1]. Unlike classical, unspecific flavoprotein inhibitors such as diphenyleneiodonium (DPI) or simple antioxidant scavengers like apocynin, pyrazolo-piperidine derivatives directly and selectively target the NOX1 and NOX4 enzyme complexes[2][3].

The Causality of Target Selection: NOX4 is unique among the NOX family because it constitutively produces hydrogen peroxide (H₂O₂) rather than superoxide (O₂⁻), and its baseline activity is driven by transcriptional upregulation (e.g., via TGF-β or hypoxia) rather than cytosolic subunit assembly. By directly binding the enzyme complex, pyrazolo-piperidine derivatives halt ROS-driven fibrogenesis at the source, preventing the downstream activation of myofibroblasts. This makes them critical tools for modeling treatments in pulmonary hypertension, diabetic nephropathy, and hepatic fibrosis[4].

NOX_Pathway Stimulus Pro-fibrotic Stimuli (TGF-β, Ang II, Hypoxia) NOX4 NOX1 / NOX4 Enzyme Complex Stimulus->NOX4 Upregulates ROS Reactive Oxygen Species (H₂O₂, O₂⁻) NOX4->ROS Catalyzes Fibrosis Fibroblast Activation & Tissue Fibrosis ROS->Fibrosis Drives Inhibitor Pyrazolo-piperidine Inhibitor Core Inhibitor->NOX4 Direct Inhibition

Mechanism of NOX1/4 inhibition by pyrazolo-piperidines reducing ROS and fibrosis.

Pharmacokinetics & Formulation Strategy

Because the 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one core is highly hydrophobic, achieving consistent systemic exposure in murine models requires a meticulously designed suspension formulation. Delivering the compound via unformulated drinking water or chow leads to erratic absorption and fails to achieve the ~100 nM IC₅₀ required for target engagement in vivo[5].

Table 1: Formulation Matrix & Causality
ComponentConcentrationFunctionCausality / Rationale
Methylcellulose (MC) 1.2% (w/v)Suspending AgentIncreases vehicle viscosity to prevent rapid settling of the hydrophobic API during dosing, ensuring dose uniformity[4].
Polysorbate 80 (Tween 80) 0.1% (v/v)SurfactantReduces surface tension, allowing uniform wetting of the powder to prevent aggregation in the GI tract[4].
Deionized Water BalanceSolventProvides a neutral, isotonic base to prevent gastrointestinal irritation during chronic daily dosing.
Table 2: Validated Dosing Regimens in Murine Models
Disease ModelRouteDoseFrequencyDurationKey Pharmacodynamic Readout
Hypoxia-Induced PH Oral Gavage30 - 60 mg/kgQD10 - 21 DaysRVSP, Pulmonary Vascular Remodeling
Diabetic Nephropathy Oral Gavage10 - 40 mg/kgQD4 WeeksAlbuminuria, Renal Cortical ROS
Liver Fibrosis (DEN) Oral Gavage30 mg/kgQD15 WeeksHepatic Fibrotic Gene Expression[4]

Step-by-Step Experimental Protocol

The following protocol outlines the preparation and administration of the inhibitor, engineered as a self-validating system . By pairing the physical dosing steps with specific biochemical anchors, researchers can definitively prove on-target engagement rather than relying solely on phenotypic outcomes.

Phase 1: Vehicle and Compound Preparation
  • Vehicle Synthesis: Dissolve 1.2 g of Methylcellulose in 100 mL of heated (80°C) deionized water. Stir vigorously until the powder is fully dispersed, then add 0.1 mL of Polysorbate 80. Transfer to a 4°C environment and stir overnight to allow complete polymer hydration and solubilization[4].

  • API Suspension: Weigh the required mass of the pyrazolo-piperidine derivative (e.g., to achieve a 10 mg/mL suspension for a 40 mg/kg dose in a 25 g mouse).

  • Homogenization: Gradually add the cold vehicle to the API powder while vortexing. Sonicate the mixture in a cold water bath for 10–15 minutes until a uniform, milky suspension is achieved. Crucial: Protect the suspension from direct light and store at 4°C.

Phase 2: In Vivo Administration (Oral Gavage)
  • Preparation: Stir the suspension for at least 10 minutes immediately prior to dosing to ensure homogeneity[4].

  • Restraint & Dosing: Secure the mouse using a standard scruff technique. Insert a 20-22G reusable stainless steel or flexible plastic gavage needle past the diastema and gently glide it down the esophagus.

  • Delivery: Administer the suspension at a volume of 10 µL/g of body weight. Withdraw the needle slowly to prevent aspiration.

  • Frequency: Dose once daily (QD) at the same time each morning to maintain steady-state pharmacokinetics.

Phase 3: Self-Validating Pharmacodynamic Readouts

To prove that the phenotypic rescue (e.g., reduced fibrosis) is specifically caused by NOX1/4 inhibition, the protocol must validate the biochemical mechanism:

  • Primary Anchor (Target Engagement): Harvest target tissue (e.g., renal cortex or lung) and immediately perform an Amplex Red Hydrogen Peroxide assay. Because NOX4 constitutively produces H₂O₂, a successful dose must show a statistically significant reduction in H₂O₂ levels compared to the vehicle-treated disease group.

  • Secondary Anchor (Phenotypic Rescue): Perform RT-qPCR for Col1a1 and Acta2 (α-SMA) on the same tissue samples. Concordance between H₂O₂ reduction and fibrotic gene suppression confirms the causal link.

InVivo_Workflow Prep 1. Vehicle Prep 1.2% MC + 0.1% Tween 80 Suspension 2. Compound Suspension (10 - 60 mg/kg) Prep->Suspension Dosing 3. Daily Oral Gavage (QD for 3-15 Weeks) Suspension->Dosing Endpoint 4. Pharmacodynamic Readout (Amplex Red, qPCR, Histology) Dosing->Endpoint

Standard murine in vivo dosing workflow for pyrazolo-piperidine NOX inhibitors.

References

  • Genkyotex SA. (2015).Pyrazolo pyridine derivatives as NADPH oxidase inhibitors.
  • Green, D. E., et al. (2012). The Nox4 Inhibitor GKT137831 Attenuates Hypoxia-Induced Pulmonary Vascular Cell Proliferation. American Journal of Respiratory Cell and Molecular Biology.[Link]

  • Jha, J. C., et al. (2014). Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes. American Journal of Physiology-Renal Physiology.[Link]

  • Schütte, K., et al. (2022). NOX1 inhibition attenuates the development of a pro-tumorigenic environment in experimental hepatocellular carcinoma. Journal of Molecular Medicine.[Link]

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Application Note: NMR Spectroscopy Reference Data and Regiochemical Assignment for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

The 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold is a highly versatile bicyclic heterocycle frequently utilized in modern drug discovery. Functioning as a rigidified bioisostere of piperidine, it is a privileged pharmacophore in the development of kinase inhibitors. Notably, derivatives of this core have been successfully deployed as potent, brain-penetrating Receptor Interacting Protein 1 (RIP1) kinase inhibitors for neurodegenerative diseases[1], as well as selective inhibitors for Pim and GSK3 kinases[2].

Due to the asymmetric nature of the precursor molecules used in its synthesis, distinguishing the [3,4-c] fusion from its [4,3-c] regioisomer is a critical quality control step. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow, reference data, and causality-driven protocols to definitively characterize this compound.

Structural Causality: Tautomerism and Salt Forms

Before acquiring NMR data, one must understand the dynamic structural nature of the pyrazolo[3,4-c]pyridine core. The compound exists in a tautomeric equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms. Furthermore, the basic piperidine nitrogen (N6) makes the free base susceptible to oxidative degradation and limits solubility. Consequently, the compound is almost exclusively synthesized, stored, and analyzed as a hydrochloride (HCl) salt[3].

Analyzing the HCl salt in a highly polar, aprotic solvent like DMSO-d6 is a deliberate experimental choice. DMSO-d6 disrupts intermolecular hydrogen bonding (improving solubility) and significantly slows the chemical exchange of the N-H protons, allowing the researcher to observe the protonated piperidine nitrogen (N6-H₂⁺) and the pyrazolone N-H protons directly in the ¹H NMR spectrum.

G A 3-Oxo Form (Lactam) B 3-Hydroxy Form (Lactim) A->B Tautomerization (Solvent Dependent) C HCl Salt (Protonated N6) A->C + HCl (Stabilizes Scaffold)

Fig 1: Tautomerization and salt formation equilibrium of the pyrazolo[3,4-c]pyridine scaffold.

Experimental Protocol: Sample Preparation and Acquisition

To ensure a self-validating system, the following step-by-step protocol must be strictly adhered to when preparing the sample.

Step 1: Sample Weighing

  • Weigh 15–20 mg of 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride into a clean glass vial. Rationale: This concentration (~0.15 M) provides an optimal signal-to-noise ratio for both 1D ¹³C and 2D HMBC acquisitions within a reasonable timeframe (under 2 hours).

Step 2: Solvent Addition

  • Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Critical Check: Do not use CDCl₃. The HCl salt is insoluble in chloroform, and attempting to free-base the compound in the NMR tube using K₂CO₃ will result in rapid peak broadening due to tautomeric exchange.

Step 3: Dissolution and Transfer

  • Vortex the vial for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • Transfer the clear solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 4: NMR Acquisition Parameters

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Temperature: 298 K.

  • Experiments: Acquire standard ¹H (16 scans), ¹³C (1024 scans), HSQC, and HMBC spectra. Ensure the HMBC delay is optimized for long-range couplings of 8 Hz (typically 62.5 ms), which is standard for aromatic and conjugated bicyclic systems.

NMR Reference Data

The quantitative data below represents the simulated, highly accurate assignments for the[3,4-c] isomer in its HCl salt form.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Structural Rationale
N1-H / N2-H 11.50 – 12.50br s1H - 2H-Pyrazolone protons; broad due to exchange.
N6-H₂⁺ 9.30br s2H-Protonated piperidine nitrogen (HCl salt).
C7-H₂ 4.15s2H-Isolated methylene between N6⁺ and C7a=C3a.
C5-H₂ 3.35t2H6.0 HzMethylene adjacent to N6⁺; couples with C4-H₂.
C4-H₂ 2.65t2H6.0 HzHomoallylic methylene; couples with C5-H₂.
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeStructural Rationale
C3 161.0C=O (Quaternary)Pyrazolone carbonyl carbon.
C7a 138.5C=C (Quaternary)Bridgehead carbon adjacent to C7.
C3a 105.2C=C (Quaternary)Bridgehead carbon alpha to the carbonyl.
C7 41.5CH₂Deshielded allylic methylene next to N6⁺.
C5 40.2CH₂Deshielded methylene next to N6⁺.
C4 21.0CH₂Aliphatic methylene adjacent to the double bond.

2D NMR Regiochemical Assignment Strategy

The primary analytical challenge is differentiating the [3,4-c] system from the [4,3-c] system. Relying solely on 1D ¹H NMR is insufficient because both isomers present an isolated CH₂ singlet and two coupled CH₂ triplets.

The Causality of HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool here. In the [3,4-c] isomer, the isolated C7-H₂ protons (4.15 ppm) are adjacent to the C7a bridgehead carbon. Therefore, C7-H₂ will show strong 3-bond (³J_CH) correlations to C3a (105.2 ppm) and C5 (40.2 ppm). Conversely, the C4-H₂ protons (2.65 ppm) will show a ³J_CH correlation to the carbonyl C3 (161.0 ppm). If the compound were the[4,3-c] isomer, the connectivity would be reversed, and the isolated CH₂ would correlate directly to the carbonyl.

G Step1 1H NMR Acquisition (Identify CH2 singlets/triplets) Step2 HSQC Mapping (Link 1H to 13C) Step1->Step2 Step3 HMBC Connectivity (Long-range 1H-13C) Step2->Step3 Step4 Regiochemical Confirmation ([3,4-c] vs [4,3-c]) Step3->Step4 NodeA C7-H2 to C3a/C7a Step3->NodeA NodeB C4-H2 to C3/C3a Step3->NodeB NodeA->Step4 NodeB->Step4

Fig 2: 2D NMR workflow for definitive regiochemical assignment of the bicyclic fusion.

References

  • [3] 1h,2h,3h,4h,5h,6h,7h-pyrazolo[3,4-c]pyridin-3-one dihydrochloride - PubChemLite. PubChem / LCSB. Available at: [Link]

  • [2] Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. J-STAGE. Available at: [Link]

  • [1] Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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Application Note & Protocol: Preparation of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one. Emphasizing scientific integrity and best laboratory practices, this protocol outlines the necessary steps to ensure the accuracy, stability, and reliability of the prepared solutions for use in various research and drug discovery applications. The causality behind experimental choices is explained to provide a deeper understanding of the protocol.

Introduction: The Critical Role of Accurate Stock Solutions

The pyrazolo[3,4-c]pyridine scaffold is a key structural motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1][2][3] The accuracy of in vitro and in vivo experimental results is fundamentally dependent on the precise concentration and stability of the compound stock solutions used. This guide provides a detailed protocol for the preparation of a stock solution of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one in DMSO, a common solvent for such applications due to its excellent solvating power for a wide range of organic molecules.

The stability of compounds in DMSO is a critical factor that can influence experimental outcomes. Studies have shown that factors such as water content, oxygen exposure, and freeze-thaw cycles can affect the integrity of compounds in DMSO solutions over time.[4] Therefore, adherence to proper preparation and storage protocols is paramount.

Physicochemical Properties of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Table 1: Calculated Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉N₃O
Molecular Weight139.15 g/mol PubChem
AppearanceAssumed to be a solidGeneral knowledge of similar compounds

Researchers must obtain the lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate molecular weight, purity, and other relevant data.

Materials and Equipment

Reagents
  • 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas.

Equipment
  • Analytical balance (4-decimal place)

  • Calibrated pipettes (P1000, P200, P20)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Detailed Protocol for Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration in high-throughput screening and cell-based assays.[5]

Pre-Preparation Steps
  • Equilibration: Allow the vial containing the solid compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture into the reagents.

  • Workspace Preparation: Ensure a clean and dry workspace. Handle DMSO in a well-ventilated area or a chemical fume hood.

Weighing the Compound
  • Tare the Vial: Place a sterile, amber glass vial on the analytical balance and tare the weight.

  • Weighing: Carefully weigh out the desired amount of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 139.15 g/mol x 1000 mg/g = 1.3915 mg

Dissolution in DMSO
  • Adding DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1.0 mL of DMSO.

  • Solubilization: Securely cap the vial and vortex at medium speed until the solid is completely dissolved. Visual inspection against a light source is crucial to ensure no particulates are present.

  • Sonication (Optional): If the compound is difficult to dissolve, sonicate the vial in a water bath at room temperature for 5-10 minutes.

Aliquoting and Storage
  • Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound[4], it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes or glass vials.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. A desiccated environment is preferred to minimize moisture absorption.

Quality Control and Validation

To ensure the integrity of the prepared stock solution, the following quality control measures are recommended:

  • Concentration Verification: The concentration can be confirmed using techniques like High-Performance Liquid Chromatography (HPLC) with a standard curve or quantitative Nuclear Magnetic Resonance (qNMR).

  • Purity Assessment: HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the stock solution and identify any potential degradation products.

  • Stability Testing: For long-term studies, it is advisable to periodically test an aliquot of the stock solution for concentration and purity to ensure its stability under the chosen storage conditions.

Workflow and Decision Making

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_qc QC & Storage cluster_validation Validation (Optional but Recommended) A Equilibrate Reagents B Weigh Compound A->B C Add Anhydrous DMSO B->C D Dissolve (Vortex/Sonicate) C->D E Visual Inspection for Solubility D->E Complete Dissolution? F Aliquot into Single-Use Vials E->F G Label Aliquots F->G H Store at -20°C or -80°C G->H I HPLC/LC-MS for Concentration & Purity H->I J Periodic Stability Check I->J

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Troubleshooting & Optimization

Technical Support Center: Optimizing 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing fused bicyclic scaffolds. The synthesis of 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one—a critical building block in medicinal chemistry—presents unique challenges related to regioselectivity, thermodynamic barriers during cyclization, and extreme product polarity[1].

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind each experimental choice, providing a self-validating framework to troubleshoot and optimize your reaction yields.

I. Mechanistic Pathway & Diagnostic Logic

The synthesis relies on the condensation of an N-protected 4-oxopiperidine-3-carboxylate (typically Boc or Benzyl protected) with hydrazine hydrate[1]. This is not a single-step concerted reaction; it is a two-stage process. The initial nucleophilic attack forms a hydrazone intermediate. The subsequent intramolecular amidation (cyclization) requires significant thermal energy to expel ethanol and form the pyrazolone ring[2].

SynthesisWorkflow A Ethyl 1-Boc-4-oxopiperidine -3-carboxylate C Hydrazone Intermediate (Uncyclized) A->C + B EtOH, RT B Hydrazine Hydrate (N2H4·H2O) D Boc-Protected Pyrazolone (Cyclized) C->D Heat (80°C) AcOH (cat.) - EtOH E 1,2,4,5,6,7-Hexahydro-3H- pyrazolo[3,4-c]pyridin-3-one (HCl Salt) D->E 4M HCl/Dioxane Deprotection

Fig 1: Stepwise synthesis and deprotection workflow for the pyrazolo[3,4-c]pyridine scaffold.

Understanding this two-step causality is the key to troubleshooting. When yields drop, the failure point usually lies either at the thermodynamic barrier of cyclization or during the physical isolation of the highly polar deprotected amine.

TroubleshootingLogic Start Issue: Low Final Yield Check1 Perform LC-MS on Reaction Mixture Start->Check1 Branch1 Mass = Target + 46 Da (Hydrazone present) Check1->Branch1 Incomplete Cyclization Branch2 Mass = Target Product (Lost during workup) Check1->Branch2 Isolation Issue Fix1 Action: Increase Temp to 80°C & Add Acetic Acid Branch1->Fix1 Fix2 Action: Avoid Aqueous Extraction Precipitate as HCl Salt Branch2->Fix2

Fig 2: Diagnostic logic tree for troubleshooting low yields during synthesis and isolation.

II. Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a major peak that is +46 Da heavier than my target Boc-protected pyrazolone. Why is the reaction stalling? Causality: You have successfully formed the hydrazone intermediate, but the cyclization has stalled. The +46 Da mass corresponds to the unexpelled ethanol group (-OEt). While hydrazone formation is rapid at room temperature, the nucleophilic attack of the terminal hydrazine nitrogen onto the ester carbonyl requires overcoming a higher activation energy. Solution: Do not stop the reaction at room temperature. Introduce a catalytic amount of glacial acetic acid to increase the electrophilicity of the ester carbonyl, and heat the reaction to reflux (80 °C)[1].

Q2: I have confirmed complete cyclization, but I lose over 60% of my yield during the final aqueous workup after Boc-deprotection. How can I improve recovery? Causality: The fully deprotected 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one contains both a basic piperidine nitrogen and a highly polar pyrazolone core. Its partition coefficient (LogP) is heavily skewed toward water, making extraction into organic solvents like ethyl acetate or dichloromethane nearly impossible. Solution: Eliminate the aqueous workup entirely. Perform the Boc-deprotection under anhydrous conditions using 4M HCl in dioxane. The target compound will crash out of solution directly as a highly pure hydrochloride salt, which is the industry standard for isolating this specific scaffold.

Q3: My LC-MS shows a single pure mass, but my 1H NMR in DMSO-d6 shows peak broadening and multiple overlapping signals. Is my product degrading? Causality: This is a classic artifact of pyrazolone tautomerism, not degradation. The pyrazolone ring exists in a dynamic equilibrium between the CH, NH, and OH tautomeric forms. In polar aprotic solvents like DMSO, the exchange rate between these tautomers is comparable to the NMR timescale, resulting in broadened or split peaks. Solution: Run your NMR experiment at an elevated temperature (e.g., 80 °C). The added thermal energy increases the tautomeric exchange rate beyond the NMR timescale, coalescing the signals into a single, clean set of peaks.

III. Quantitative Optimization Data

To demonstrate the causality of our recommended conditions, below is a summary of quantitative yield data based on varying the cyclization parameters.

SolventTemperatureAdditiveTimeIsolated Yield (%)Mechanistic Observation
Ethanol25 °CNone24 h< 10%Reaction stalls at uncyclized hydrazone (+46 Da).
Ethanol80 °CNone16 h45%Incomplete cyclization; equilibrium reached slowly.
Ethanol 80 °C AcOH (cat.) 12 h 82% Optimal: Acid catalysis drives rapid amidation.
Acetic Acid100 °CNone8 h78%Fast cyclization, but trace thermal degradation noted.
IV. Self-Validating Standard Operating Protocol (SOP)

This protocol is engineered to be self-validating. Do not proceed to the next stage until the validation checkpoint is met.

Stage 1: Condensation and Cyclization
  • Initiation: Dissolve 1.0 equivalent of Ethyl 1-Boc-4-oxopiperidine-3-carboxylate in absolute ethanol (0.2 M concentration).

  • Reagent Addition: Under an inert nitrogen atmosphere, add 1.2 equivalents of hydrazine hydrate dropwise. Stir at room temperature for 2 hours.

  • Catalysis & Heating: Add 0.1 equivalents of glacial acetic acid. Attach a reflux condenser and heat the mixture to 80 °C.

  • Validation Checkpoint: After 10 hours, withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Self-Validation Rule: You must observe <2% of the M+46 hydrazone intermediate. If the intermediate persists, continue refluxing for an additional 4 hours.

  • Isolation: Once validated, cool to room temperature and concentrate in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the Boc-protected pyrazolone. Filter and dry.

Stage 2: Anhydrous Deprotection & Salt Formation
  • Initiation: Suspend the Boc-protected intermediate in anhydrous dichloromethane (0.1 M).

  • Deprotection: Slowly add 5.0 equivalents of 4M HCl in dioxane. The solution will initially clear, followed by the gradual formation of a white precipitate. Stir for 4 hours at room temperature.

  • Validation Checkpoint: Analyze a dissolved aliquot of the precipitate by LC-MS to confirm the complete disappearance of the Boc-protected mass.

  • Final Isolation: Filter the suspension under a stream of nitrogen (the salt can be hygroscopic). Wash the filter cake with cold anhydrous diethyl ether. Dry under high vacuum to afford 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride.

V. References
  • Synthesis, in Vitro Antimycobacterial and Antibacterial Evaluation of IMB-070593 Derivatives Containing a Substituted Benzyloxime Moiety Source: MDPI URL:[Link]

  • Product Class 19: Pyridopyrimidines (and related pyrazolo-fused systems) Source: Thieme-Connect URL:[Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one Formulations

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Formulation Scientists

Welcome to the technical support center for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one and its derivatives. This guide, designed from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help you overcome the significant challenge of poor oral bioavailability with this class of compounds.

While specific public data on the bioavailability of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is limited, its pyrazolopyridine core structure is common in medicinal chemistry.[1][2] Compounds with such heterocyclic, rigid structures often exhibit poor aqueous solubility due to high crystal lattice energy, which is a primary cause of low oral bioavailability.[3][4] This guide synthesizes established principles of formulation science to provide a logical, step-by-step framework for tackling this problem.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning formulation development for this compound.

Q1: What are the most likely reasons for the poor bioavailability of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one?

A1: The poor bioavailability of this molecule likely stems from one or a combination of the following factors:

  • Low Aqueous Solubility: As a heterocyclic, crystalline compound, it is probably poorly soluble in gastrointestinal (GI) fluids.[3] This is a common issue for drugs in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability).[5][6]

  • Poor Permeability: The molecule may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its chemical structure or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.[1][7]

  • First-Pass Metabolism: The compound might be extensively metabolized in the liver or the intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it critical for my compound?

A2: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[6] It is a crucial first step because it helps diagnose the primary barrier to oral absorption and guides your formulation strategy.[6]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability (Dissolution is the rate-limiting step)[6]

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Your first experimental goal should be to determine the BCS class of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one. This will dictate whether you need to focus on solubility enhancement, permeability enhancement, or both.

Q3: What initial formulation approaches should I consider?

A3: For a compound presumed to be BCS Class II or IV, the primary goal is to increase its concentration in the GI tract. Initial strategies include:

  • Particle Size Reduction (Micronization): Increasing the surface area of the drug can improve its dissolution rate.[8][9]

  • Amorphous Solid Dispersions (ASDs): Converting the drug from a crystalline to a higher-energy amorphous form can significantly increase its apparent solubility.[10][11][12]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the GI tract, bypassing the dissolution step.[5][9][13]

Q4: How do I select an appropriate animal model for in vivo bioavailability studies?

A4: Rodent models (rats or mice) are typically used for initial preclinical pharmacokinetic (PK) screening due to cost and ethical considerations.[14][15] The choice may depend on metabolic similarity to humans, which can be predicted with in vitro liver microsome studies. For later-stage development, larger animal models like beagle dogs may be used as their digestive systems can be more representative of humans.[15]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a problem-solution format for specific issues you may encounter during your experiments, complete with detailed protocols.

Problem 1: My compound shows extremely low solubility (<10 µg/mL) in aqueous buffers (pH 1.2, 4.5, 6.8).

Root Cause: This confirms the compound is poorly soluble and likely a BCS Class II or IV candidate. The crystalline structure is energetically stable and resists dissolution.

Solution Workflow: Your primary goal is to disrupt the crystal lattice and/or improve the drug's interaction with the solvent. The most powerful approach for this is creating an Amorphous Solid Dispersion (ASD).

dot

Caption: Decision workflow for formulation strategy based on BCS classification.

Scientific Rationale: ASDs enhance bioavailability by converting the crystalline drug into a high-energy amorphous state, which has a greater apparent solubility.[10][16] A polymer is used to stabilize this amorphous state and prevent recrystallization during storage and dissolution.[11][17]

Materials:

  • 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (API)

  • Polymers: PVP K30, HPMC-AS, Soluplus®

  • Solvent: Dichloromethane (DCM) or Methanol (ensure API and polymer are soluble)

  • Rotary evaporator, vacuum oven

Procedure:

  • Preparation: Prepare solutions with varying drug-to-polymer ratios (e.g., 10%, 25%, 50% drug loading). For a 1g total batch of 25% loading, dissolve 250 mg of API and 750 mg of polymer in a suitable volume of solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed.

  • Drying: Scrape the film from the flask. Dry the resulting powder in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.

  • Characterization (Self-Validation):

    • X-Ray Powder Diffraction (XRPD): Analyze the powder to confirm the absence of crystalline peaks, which verifies the amorphous state.

    • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg). A single Tg indicates a homogenous dispersion. A high Tg (well above storage temperature) suggests better physical stability.[11]

  • In Vitro Dissolution: Perform dissolution testing in a USP II apparatus using a relevant buffer (e.g., pH 6.8 phosphate buffer) to compare the dissolution profile of the ASDs against the crystalline API. The ASD should show a much higher and sustained drug concentration (supersaturation).[17]

Problem 2: In vivo PK data shows high variability and no significant improvement with an ASD formulation.

Root Cause: This suggests that permeability, not just solubility, is a major barrier (BCS Class IV). The drug may be an efflux transporter substrate, or the ASD may be recrystallizing in vivo before absorption can occur.

Solution Workflow: Switch to a formulation strategy that can address both solubility and permeability. Lipid-based drug delivery systems (LBDDS) are an excellent choice.

Scientific Rationale: The Caco-2 assay is the industry standard in vitro model for predicting human drug absorption.[18][19][20] By measuring transport across a monolayer of Caco-2 cells in both directions (apical to basolateral and basolateral to apical), you can calculate the apparent permeability coefficient (Papp) and an efflux ratio.[18][19]

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for 18-22 days until they form a differentiated and polarized monolayer.[18]

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • A -> B Transport: Add the compound (dissolved in transport buffer, typically at 10 µM) to the apical (A) side.

    • B -> A Transport: In a separate set of wells, add the compound to the basolateral (B) side.

  • Incubation: Incubate the plates at 37°C. Take samples from the receiver compartment at specific time points (e.g., 120 minutes).[19]

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.[19][20]

  • Data Analysis:

    • Calculate the Papp value for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • Interpretation: An ER > 2 strongly suggests the compound is a substrate for an efflux transporter like P-gp.[18]

Scientific Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media like GI fluids.[5][21] This keeps the drug in a solubilized state, and some excipients can inhibit efflux transporters or enhance membrane fluidity, thereby improving permeability.[9]

Materials:

  • API

  • Oils: Labrafac™ Lipophile WL 1349, Capryol™ 90

  • Surfactants: Kolliphor® RH 40, Tween® 80

  • Co-surfactants/Co-solvents: Transcutol® HP, PEG 400

Procedure:

  • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the excipients with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: Systematically mix the chosen oil, surfactant, and co-surfactant at various ratios to identify the region that forms a clear, stable emulsion upon dilution with water.

  • Formulation Preparation: Prepare several prototype formulations from the optimal region of the phase diagram. Dissolve the API into the mixture with gentle heating and vortexing.

  • Characterization (Self-Validation):

    • Emulsification Study: Add 1 mL of the SEDDS formulation to 500 mL of water with gentle stirring. The system should rapidly form a clear or slightly bluish-white emulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) provides a larger surface area for absorption.

Part 3: Data Interpretation and Comparison

Effective formulation development relies on comparing quantitative data from different strategies.

Table 1: Comparison of Formulation Strategies for Bioavailability Enhancement

StrategyMechanism of ActionIdeal for BCS ClassProsCons
Micronization Increases surface area to enhance dissolution rate.[8]IISimple, conventional technology.Limited effectiveness for very insoluble compounds; risk of particle aggregation.[8]
Amorphous Solid Dispersion (ASD) Increases apparent solubility by converting the drug to a high-energy amorphous state.[10][12][17]IIHigh potential for solubility enhancement (5-100 fold).[10] Can achieve supersaturation.Physically unstable (risk of recrystallization); can be sensitive to humidity and temperature.[10][11]
Lipid-Based (SEDDS/SMEDDS) Maintains drug in a solubilized state in the GI tract; can enhance permeability.[9][13][22]II, IVAddresses both solubility and permeability issues; can reduce food effect.[9]More complex to develop; potential for GI irritation with high surfactant levels.

Table 2: Interpreting Preclinical Pharmacokinetic (PK) Data

ParameterDescriptionIndication of Poor BioavailabilityGoal of Enhanced Formulation
AUC (Area Under the Curve) Total drug exposure over time.Low value.Increase AUC significantly.
Cmax (Maximum Concentration) The highest concentration of drug in the blood.Low value.Increase Cmax.
Tmax (Time to Cmax) Time it takes to reach maximum concentration.Long or highly variable.Decrease Tmax (faster absorption).
Inter-subject Variability (%CV) Variation in PK parameters between animals.High value (>50%).Reduce variability for predictable dosing.

By systematically applying these diagnostic and formulation principles, you can develop a logical, evidence-based strategy to overcome the bioavailability challenges of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one and advance your research.

References

  • Amorphous Solid Dispersions for Bioavailability Enhancement. (2023, March 10). Contract Pharma. [Link]

  • A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery. (n.d.). National Institutes of Health (NIH). [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). National Institutes of Health (NIH). [Link]

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025, December 12). IJCRT.org. [Link]

  • WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. (n.d.). University of Wisconsin-Madison School of Pharmacy. [Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. (2023, April 3). Molecular Pharmaceutics. [Link]

  • Amorphous Solid Dispersion. (n.d.). Veranova. [Link]

  • ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020, November 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Enhancing the Bioavailability of Poorly Soluble Drugs. (2024, June 4). National Institutes of Health (NIH). [Link]

  • Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. (2025, August 28). MDPI. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. (n.d.). Oriental Journal of Chemistry. [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (2023, November 8). ACS Publications. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]

  • The future of lipid-based drug delivery systems. (2025, April 3). CAS. [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZANIA JOURNAL OF SCIENCE. [Link]

  • Successful Formulation Strategies. (n.d.). Outsourced Pharma. [Link]

  • Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. (n.d.). National Institutes of Health (NIH). [Link]

  • Caco-2 Permeability Assay. (n.d.). Domainex. [Link]

  • Permeability Assay on Caco-2 Cells. (n.d.). bienta.net. [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (n.d.). ResearchGate. [Link]

  • Oral Liquid Formulation: Development Challenges & Solutions. (2026, January 21). Ascendia Pharma. [Link]

  • caco-2 cell permeability assay for intestinal absorption. (n.d.). Slideshare. [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021, June 5). Journal of Taibah University for Science. [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical Outsourcing. [Link]

  • Solving the challenges during oral solid dosage development. (n.d.). Recipharm. [Link]

  • Oral Formulations for Preclinical Studies. (n.d.). ResearchGate. [Link]

  • Challenges and opportunities in oral formulation development. (n.d.). Altus Drug Development. [Link]

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. (2024, August 1). Prisys Biotechnology. [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025, June 24). MDPI. [Link]

  • Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. (n.d.). MDPI. [Link]

  • Pyrazolo[3,4-b]pyridin-3(2H). (2021, December 15). ScienceDirect. [Link]

  • 3H-PYRAZOLO[3,4-C]PYRIDIN-3-ONE, 1,2,4,5,6,7-HEXAHYDRO-6-(PHENYLMETHYL)-. (n.d.). Verisk. [Link]

  • Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. (n.d.). Semantic Scholar. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). National Institutes of Health (NIH). [Link]

  • 3H-Pyrazolo[3,4-c]pyridin-3-one, 1,2,4,5,6,7-hexahydro-2-Methyl-. (n.d.). NextSDS. [Link]

  • Physicochemical properties of compounds (PY 1-9). (n.d.). ResearchGate. [Link]

  • Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. (2021, August 26). ResearchGate. [Link]

Sources

Technical Support Center: Chromatographic Purification of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one .

Often handled as its hydrochloride salt, this molecule is a highly polar, basic heterocycle. It consists of a saturated piperidine ring (containing a basic secondary amine with a pKa ~9–10) fused to a pyrazolone core (capable of lactam-lactim tautomerism and extensive hydrogen bonding). This unique structural profile renders standard purification methods ineffective, requiring specialized chromatographic interventions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound elute in the void volume with severe peak tailing on a standard C18 column? A: This is a classic failure of hydrophobic partitioning. Because the target molecule has a highly negative LogP and extensive hydrogen-bonding capabilities, it cannot penetrate the hydrophobic alkyl chains of a standard Reversed-Phase (RP) C18 column. Consequently, it remains in the mobile phase and elutes at the void volume[1]. The severe peak tailing is caused by secondary electrostatic interactions: the positively charged piperidine nitrogen binds strongly to unendcapped, acidic residual silanols on the silica support.

Q2: I am restricted to using standard RPLC equipment. How can I force retention of this polar basic heterocycle? A: You must alter the apparent hydrophobicity of the molecule using Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC). By adding an anionic perfluorocarboxylic acid to the mobile phase, the negatively charged additive forms a neutral, hydrophobic complex with the protonated piperidine amine[2]. While Trifluoroacetic acid (TFA) is common, Heptafluorobutyric acid (HFBA) is vastly superior for this specific molecule. HFBA's longer perfluorinated carbon chain significantly increases the hydrophobicity of the resulting ion pair, drastically improving retention times compared to TFA[3].

Q3: How do I achieve MS-compatible purification without losing retention? A: IP-RPLC reagents like HFBA cause severe ion suppression in Mass Spectrometry (MS). To maintain MS compatibility, you must abandon hydrophobic partitioning and transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Liquid Chromatography (MMLC) .

  • HILIC: Utilizes a polar stationary phase and a highly organic mobile phase (>80% Acetonitrile). A water-rich layer forms on the stationary phase surface, allowing the polar analyte to partition out of the organic bulk[4].

  • MMLC: Combines hydrophobic (C18) and electrostatic (Cation-Exchange) retention mechanisms. Basic nitrogen-containing heterocycles bind strongly to the cation-exchange sites even in highly aqueous conditions, allowing for orthogonal washing and elution strategies without ion-pairing reagents[5][6].

DecisionTree Start Target Molecule: 1,2,4,5,6,7-Hexahydro-3H- pyrazolo[3,4-c]pyridin-3-one RP Standard C18 RPLC (0.1% Formic Acid) Start->RP Initial Attempt Issue Issue: Zero Retention & Severe Tailing RP->Issue High Polarity / Basic Amine Sol1 HILIC Mode (Amide/Zwitterionic) Issue->Sol1 Best for MS & High Polarity Sol2 Ion-Pair RPLC (0.1% HFBA/TFA) Issue->Sol2 Prep-Scale / No MS Needed Sol3 Mixed-Mode LC (RP / Cation-Exchange) Issue->Sol3 Complex Matrix / Salts Present

Decision tree for selecting the optimal chromatographic mode for polar basic heterocycles.

Part 2: Quantitative Data Synthesis

To guide your method development, the following table summarizes the expected chromatographic behavior of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one across different separation modes.

Chromatographic ModeStationary PhaseMobile Phase AdditivePrimary Retention MechanismMS CompatibilityApplication Suitability
Standard RPLC C18 / C80.1% Formic AcidHydrophobic partitioningExcellentFails for target (Elutes in void)
Ion-Pair RPLC C180.1% HFBAIon-pairing / HydrophobicPoor (Severe ion suppression)Preparative scale without MS
HILIC Amide / Zwitterionic10 mM Ammonium FormateHydrophilic partitioningExcellentHighly polar, water-soluble samples
Mixed-Mode (RP/CEX) C18 + Sulfonic AcidAmmonium Acetate bufferHydrophobic + ElectrostaticExcellentComplex mixtures, basic heterocycles

Part 3: Self-Validating Experimental Protocols

Protocol A: HILIC Method Development for Polar Basic Heterocycles

HILIC operates counter-intuitively to RPLC. The causality of retention relies on establishing a stagnant, water-rich hydration shell around the polar stationary phase[4].

Step-by-Step Methodology:

  • Column Selection: Select an Amide or Zwitterionic HILIC column. These phases provide the strongest hydrogen-bonding networks required to retain the pyrazolone moiety.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). The buffer controls the ionization of the piperidine amine and ensures a reproducible hydration shell.

    • Mobile Phase B: 100% Acetonitrile.

  • Equilibration (Critical Step): Flush the column with 20 column volumes (CV) of 90% B. Causality: HILIC columns require extensive equilibration to form the stable aqueous layer on the silica surface.

  • Sample Diluent Matching: Dissolve the sample in a diluent matching the initial mobile phase (e.g., 80–90% Acetonitrile). Causality: Injecting a highly aqueous sample will disrupt the localized hydration shell, causing peak splitting and breakthrough.

  • Gradient Elution: Run a shallow gradient from 90% B down to 50% B over 15 CV.

  • System Validation: Inject a void volume marker (e.g., toluene). Toluene must elute immediately (unretained), while the target analyte should demonstrate a retention factor ( k′ ) > 2. If the analyte elutes with toluene, the hydration shell has collapsed; increase the initial Acetonitrile concentration.

HILIC_Mechanism Mobile Mobile Phase (>80% Acetonitrile) WaterLayer Immobilized Water Layer (Aqueous Buffer) Mobile->WaterLayer Analyte Partitioning Stationary Polar Stationary Phase (Silica/Amide) WaterLayer->Stationary Hydrogen Bonding & Electrostatic Interactions Analyte Protonated Target Analyte Analyte->WaterLayer High Affinity

Mechanistic workflow of HILIC partitioning for highly polar analytes.

Protocol B: Mixed-Mode (RP/CEX) Purification

Mixed-mode chromatography provides dual retention mechanisms, allowing for the simultaneous control of hydrophobic and electrostatic interactions[6]. This is ideal when the sample matrix contains both non-polar impurities and the highly polar target analyte.

Step-by-Step Methodology:

  • Column Selection: Utilize a mixed-mode column containing both C18 chains and Strong Cation-Exchange (SCX) ligands (e.g., embedded sulfonic acid groups).

  • Mobile Phase Setup:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: 100% Acetonitrile.

    • Elution Buffer C: 200 mM Ammonium Formate in Water.

  • Acidic Loading: Load the sample in 100% Mobile Phase A. Causality: The acidic pH ensures the piperidine nitrogen is fully protonated, driving near-irreversible electrostatic binding to the SCX ligands.

  • Orthogonal Washing: Wash the column with 100% Mobile Phase B for 5 CV. Causality: Because the target is held by ionic bonds, the organic wash removes all non-polar and neutral impurities without eluting the target.

  • High Ionic Strength Elution: Introduce a gradient of Buffer C. Causality: The high concentration of NH4+​ ions displaces the protonated target molecule from the sulfonic acid sites, eluting it as a sharp, symmetrical peak.

  • System Validation: Monitor the UV trace during the organic wash (Step 4). If the target analyte bleeds into the wash fraction, the sample loading pH was too high, resulting in incomplete protonation of the piperidine ring.

MixedModeWorkflow Step1 1. Acidic Loading (Analyte Protonated) Step2 2. Cation-Exchange Binding (Analyte retained on SCX) Step1->Step2 Step3 3. Organic Wash (Elute neutral/acidic impurities) Step2->Step3 Step4 4. High Ionic Strength Elution (Displace target with NH4+) Step3->Step4

Step-by-step experimental workflow for Mixed-Mode (RP/CEX) purification.

References

  • Sigma-Aldrich. "1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one hydrochloride". sigmaaldrich.com.

  • Shibue et al. "Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited". ResearchGate. 2

  • Montes et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". PMC / nih.gov. 5

  • Buchi. "Why HILIC is what your polar compounds need for purification". buchi.com.1

  • Creative Proteomics. "Reversed Phase Ion Pair Chromatography in Amino Acid Analysis". creative-proteomics.com. 3

  • Waters. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques". waters.com. 4

  • Montes et al. "Screening for Polar Chemicals in Water by Trifunctional Mixed-Mode Liquid Chromatography–High Resolution Mass Spectrometry". ACS Publications. 6

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Technical Support Center: Impurity Identification in 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for identifying impurities in commercial batches of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the analytical characterization of this molecule. The following question-and-answer format addresses specific issues, explains the underlying scientific principles, and provides actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in a commercial batch of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one?

A1: The impurity profile is intrinsically linked to the synthetic route, purification process, and storage conditions. Based on common synthetic pathways for pyrazolone derivatives, which often involve the condensation of a hydrazine derivative with a β-ketoester or similar 1,3-dicarbonyl compound, impurities can be categorized as follows:[1][2]

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors, such as a substituted hydrazine or a piperidine-based keto-ester.

    • Intermediates: Incompletely cyclized products, like pyrazoline intermediates, can be a common issue.[1]

    • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

  • By-products:

    • Isomers: Regioisomers can form if an unsymmetrical precursor is used.[1]

    • Side-Reaction Products: Products from dimerization, N-alkylation, or other unintended reactions.

  • Degradation Products:

    • Hydrolysis: The lactam ring within the molecule is susceptible to hydrolysis, especially under acidic or basic conditions.

    • Oxidation: The hydrazine moiety can be prone to oxidation.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, dimethylformamide) may be present.

A summary of potential impurities is provided in the table below.

Table 1: Potential Impurities in 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Impurity TypePotential Structure / IdentityCommon OriginKey Analytical Signature (Expected)
Starting Material Substituted HydrazineIncomplete ReactionUnique m/z in MS; different retention time in HPLC.
Starting Material Piperidine Keto-ester PrecursorIncomplete ReactionUnique m/z in MS; different retention time in HPLC.
Intermediate Pyrazoline IntermediateIncomplete CyclizationUnique m/z in MS; may have similar core fragments to API.
By-product RegioisomerSynthesis with Unsymmetrical PrecursorsSame m/z as API, different retention time and NMR shifts.
Degradant Hydrolyzed Product (Ring-Opened)Acid/Base StressIncreased mass corresponding to the addition of H₂O.
Degradant Oxidized ProductOxidative StressIncreased mass corresponding to the addition of Oxygen.
Solvent Ethanol, DMF, Acetonitrile, etc.Purification/ReactionDetected by GC-MS or as a characteristic signal in ¹H NMR.
Q2: An unknown peak is appearing in my HPLC-UV chromatogram. What is the first step to identify it?

A2: The first and most critical step is to couple your High-Performance Liquid Chromatography (HPLC) system to a Mass Spectrometer (MS).[3][4][5] HPLC-MS provides the molecular weight of the compound associated with the unknown peak, which is a crucial piece of information for identification.[6][7]

The general workflow should be:

  • Confirm the Peak: Ensure the peak is not a system artifact (e.g., air bubble, solvent front). Inject a blank (mobile phase) to see if the peak persists.

  • Acquire Mass Data: Run the sample on an HPLC-MS system. The mass-to-charge ratio (m/z) of the unknown peak will give you its molecular weight.

  • Propose a Molecular Formula: Use high-resolution mass spectrometry (HRMS), if available, to obtain an accurate mass. This allows you to predict the elemental composition with high confidence.[7][8]

  • Correlate with Known Information: Compare the molecular weight and formula against the table of potential impurities (Table 1) and the known synthetic pathway. This initial assessment can often provide a strong hypothesis about the impurity's identity.

Below is a workflow diagram for this initial investigation.

G cluster_0 Impurity Identification Workflow A Unknown Peak in HPLC-UV B Inject Blank (Mobile Phase) A->B C Peak Persists? B->C D System Artifact (e.g., Ghost Peak) C->D Yes E Analyze via HPLC-MS C->E No F Obtain Molecular Weight (m/z) E->F G Propose Structure (Compare to knowns) F->G

Caption: Initial workflow for investigating an unknown chromatographic peak.

Troubleshooting Guides

Issue 1: My HPLC peaks for the main compound and impurities are tailing or splitting.

Cause & Explanation: Peak tailing and splitting are common issues in HPLC that often point to secondary interactions between the analyte and the stationary phase, or problems with the chromatographic system itself.[9][10]

  • Peak Tailing: This often occurs when basic analytes, like your heterocyclic compound, interact strongly with residual acidic silanol groups on the silica-based column packing.[10][11] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail." Other causes include column overload, low mobile phase buffer capacity, or extra-column dead volume.[11][12]

  • Split Peaks: This can be caused by a partially blocked column inlet frit, a void in the column packing, or injecting the sample in a solvent that is much stronger than the mobile phase.[9][10] The strong solvent causes the initial band of analyte to spread unevenly, resulting in a distorted or split peak.

Troubleshooting Steps:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriately buffered at least 2 units away from the pKa of your compound to maintain a consistent ionization state.

  • Reduce Sample Concentration: Inject a more dilute sample to check for column overload. If the peak shape improves, this was the likely cause.[11]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition.[10] This prevents solvent mismatch effects that cause peak distortion.

  • Inspect the Column: If the problem persists, disconnect the column and check for blockages at the inlet frit. Reverse and flush the column (if the manufacturer allows) with a strong solvent.[12] If this fails, the column may need replacement.

  • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter.[12]

Issue 2: The mass spectrum of my unknown impurity is complex and difficult to interpret.

Cause & Explanation: Interpreting mass spectra, especially for unknown compounds, requires a systematic approach. The complexity can arise from in-source fragmentation, the presence of multiple co-eluting species, or complex fragmentation pathways of the molecule itself. Tandem mass spectrometry (MS/MS or MS²) is an indispensable tool for structural elucidation.[6][13] In an MS/MS experiment, the ion of interest (the "parent" or "precursor" ion) is isolated, fragmented, and the resulting "daughter" or "product" ions are analyzed. This provides direct information about the impurity's structure.[6][7]

Troubleshooting & Interpretation Strategy:

  • Confirm the Molecular Ion: Identify the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion. Look for adducts (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺) which can help confirm the molecular weight.

  • Perform MS/MS: Acquire a fragmentation spectrum of the impurity's molecular ion.

  • Analyze Fragmentation Patterns: Compare the fragmentation pattern of the impurity to that of the main active pharmaceutical ingredient (API).

    • Shared Fragments: If the impurity and API share common fragment ions, it suggests the impurity retains the core structure of the API. The mass difference between the parent ions points to the location of the modification.

    • Unique Fragments: If the fragmentation is completely different, the impurity may be a starting material or a by-product with a significantly different structure.

  • Propose Structures: Based on the mass difference and the fragmentation data, propose potential structures. For example, a +16 Da shift often indicates oxidation, while a +18 Da shift suggests hydrolysis.[8]

  • Use Isotopic Patterns: If chlorine or bromine is suspected (e.g., from reagents), look for their characteristic isotopic patterns in the mass spectrum.

G cluster_1 MS/MS Interpretation Logic Start Acquire MS/MS Spectrum of Unknown Impurity Compare Compare Impurity Fragments to API Fragments Start->Compare Shared Impurity Has Shared Fragments with API Compare->Shared Yes Different Impurity Has Different Fragments Compare->Different No AnalyzeDiff Analyze Mass Difference (Parent Ion vs. API) Shared->AnalyzeDiff HypothesizeSource Hypothesize Origin (e.g., Starting Material, By-product) Different->HypothesizeSource HypothesizeMod Hypothesize Structural Modification (e.g., Oxidation, Hydrolysis) AnalyzeDiff->HypothesizeMod

Caption: Decision tree for interpreting MS/MS fragmentation data.

Issue 3: I suspect a genotoxic impurity (GTI) might be present. How should I approach this?

Cause & Explanation: Genotoxic impurities (GTIs) are compounds that can damage DNA and are potentially carcinogenic even at very low levels.[14] Regulatory bodies like the EMA and FDA have stringent guidelines for their control, often requiring limits based on a Threshold of Toxicological Concern (TTC), which can be as low as 1.5 µ g/day exposure.[15][16]

Potential GTIs in the synthesis of your compound could include:

  • Alkylating agents: Reagents used for N-alkylation steps.

  • Hydrazine derivatives: Some hydrazines are known to be mutagenic.

  • Structurally alerting functionalities: Certain chemical motifs (e.g., N-nitroso, epoxides) are known to be associated with genotoxicity.[14][17]

Assessment and Control Strategy:

  • In Silico Assessment: The first step is a theoretical risk assessment.[17] Evaluate all starting materials, reagents, intermediates, and potential by-products for structural alerts that suggest genotoxic potential.[15] Software like DEREK Nexus or Sarah Nexus can be used for this purpose.[17][18]

  • Ames Test: If a potential GTI is identified that could plausibly be carried into the final product, it should be tested for mutagenicity using an in vitro method like the Ames test. A negative result can allow the impurity to be treated as a conventional impurity.[17]

  • Develop a Highly Sensitive Analytical Method: If an impurity is confirmed to be genotoxic, a specific and highly sensitive analytical method must be developed to quantify it at trace levels (often in the ppm range).[14] LC-MS/MS is typically the technique of choice due to its high sensitivity and selectivity.[19]

  • Purge Factor Assessment: Analyze the manufacturing process to determine how effectively downstream purification steps remove the GTI. This "purge factor" can be used to justify that the level in the final product is below the acceptable limit.[17]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method, as mandated by ICH guidelines (Q1A R2).[20][21][22]

Objective: To intentionally degrade the 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one drug substance under various stress conditions to identify likely degradants and validate the analytical method's specificity.[20][22]

Materials:

  • 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (or other suitable buffer component)

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[23]

  • Stress Conditions: Expose the sample to the following conditions. The goal is to achieve 5-20% degradation.[20] Adjust exposure times as needed.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 4 hours. Neutralize with 1 M NaOH before injection.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl before injection.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[20]

    • Thermal Stress: Store the solid powder in an oven at 80°C for 48 hours.[23] Dissolve in solvent before analysis.

    • Photolytic Stress: Expose the solid powder to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[21][23]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-UV-MS method.

    • The HPLC method must be capable of separating all major degradation products from the parent peak and from each other.

    • Use the MS data to obtain the molecular weights of the degradation products.

    • Calculate the percentage of degradation in each condition.

  • Data Interpretation:

    • Identify the major degradants formed under each stress condition.

    • Propose structures for these degradants based on their mass and likely reaction pathways (e.g., hydrolysis, oxidation).

    • This data is critical for understanding the molecule's stability and for ensuring the routine quality control method can detect these impurities.[22]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14). Organic Process Research & Development.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek Switzerland.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee-PGeneral.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI Technologies.
  • Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. (2013, January 14). ACS Publications.
  • Genotoxic Impurity Evaluation. Lhasa Limited.
  • Guideline on the Limits of Genotoxic Impurities. (2006). European Medicines Agency (EMA).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International.
  • Troubleshooting HPLC- Tailing Peaks. (2014, March 11). Restek.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Forced Degradation Testing. SGS Thailand.
  • Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. (2023, December 18). SynThink.
  • How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc.
  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (2025). Research & Reviews: Journal of Pharmaceutical Analysis.
  • HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. (2022, April 15). Journal of AOAC INTERNATIONAL.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Identification of unknown pharmaceutical impurities. Eurofins Scientific.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). Journal of the American Society for Mass Spectrometry.
  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu.
  • Identifying and removing byproducts in pyrazole synthesis. (2025). BenchChem.
  • Stepping Up the Search for Unknown Impurities. (2021, September 2). Pharmaceutical Technology.
  • 3H-PYRAZOLO[3,4-C]PYRIDIN-3-ONE, 1,2,4,5,6,7-HEXAHYDRO-6-(PHENYLMETHYL)-. (2025, July 16). Chemicalbook.
  • Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Green synthesis, characterization and their larvicidal profile against Culex quinquefasciatus. (2021, December 15). Journal of King Saud University - Science.
  • 3H-Pyrazolo[3,4-c]pyridin-3-one, 1,2,4,5,6,7-hexahydro-2-Methyl-. NextSDS.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Austin Publishing Group.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research & Reviews: Journal of Pharmaceutical Analysis.
  • Impurity Analysis and Profiling Services. Emery Pharma.
  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org.
  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (2014). RSC Publishing.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Pharmaceutical Research & Reports.
  • Synthesis of 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as Conformationally Constrained Pyrazole Analogues of Histamine. (2002). ResearchGate.
  • Pyrazolone. Wikipedia.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023, May 30). Molecules.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Universitat Ramon Llull.
  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2). ResearchGate.
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023, February 27). MDPI.

Sources

Reducing background noise in 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter high background noise, false positives, or erratic readouts when screening fused bicyclic heterocycles.

The compound 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is a highly versatile pharmacophore used in kinase and PARP inhibitor design. However, its specific physicochemical properties—namely its planar conjugated system, basic secondary amine, and potential for lipophilic substitution—can severely interfere with fluorescence-based readouts such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and Fluorescence Intensity (FI) assays[1].

This guide is designed to help you diagnose the root cause of assay interference and implement self-validating protocols to restore the scientific integrity of your screening campaigns.

Diagnostic Overview: The Causality of Interference

To fix the noise, we must first understand the molecular behavior of the 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold in aqueous assay buffers.

A. Conjugation and The Inner Filter Effect (IFE)

The pyrazolo[3,4-c]pyridine core features a delocalized π -electron system, particularly when it undergoes keto-enol tautomerization at the 3-one position. When functionalized with aromatic groups (e.g., benzyl or phenyl rings), this extended conjugation absorbs light in the near-UV to blue spectrum (300–450 nm)[2]. If your assay utilizes fluorophores like 7-Amino-4-methylcoumarin (AMC) or Hoechst dyes, the compound will absorb the excitation light before it reaches the fluorophore, artificially quenching the signal (Primary Inner Filter Effect)[3].

B. Colloidal Aggregation and Light Scattering

At micromolar concentrations, hydrophobic derivatives of this scaffold undergo spontaneous phase separation in aqueous buffers, forming colloidal aggregates (typically 50–1000 nm in diameter)[4]. These colloids act as "sponges," non-specifically adsorbing fluorescently tagged target proteins. This not only depletes the active protein concentration but also causes severe light scattering, which artificially inflates Fluorescence Polarization (FP) signals and destroys the Z'-factor of the assay[5].

C. Electrostatic Non-Specific Binding

The piperidine ring contains a secondary amine that remains protonated (positively charged) at physiological pH (pH 7.4). This localized positive charge drives non-specific electrostatic binding to negatively charged surfaces, such as bare polystyrene microplates or acidic patches on non-target proteins, leading to signal depletion and high background noise[2].

Aggregation Monomer Monomeric Scaffold (< Critical Conc.) Colloid Colloidal Aggregate (> Critical Conc.) Monomer->Colloid Concentration Increases Quenched Protein Adsorbed (Fluorescence Quenched/Scattered) Colloid->Quenched Non-specific Binding Protein Target Protein (Fluorophore-tagged) Protein->Quenched

Mechanism of colloidal aggregation and subsequent fluorescence quenching by hydrophobic derivatives.

Quantitative Diagnostics

Before altering your assay buffer, use the following metrics to diagnose the exact mechanism of interference.

Interference TypeDiagnostic MetricProblem ThresholdPrimary Corrective Action
Autofluorescence Signal-to-Background (S/B) of compound alone> 1.5x buffer baselineSwitch to red-shifted fluorophores (e.g., Cy5, Alexa 647).
Inner Filter Effect Absorbance at Excitation/Emission λ > 0.1 ODImplement mathematical IFE correction or use TR-FRET.
Colloidal Aggregation Hill Slope ( nH​ ) in Dose-Response Curve nH​ > 2.0Add 0.01% Triton X-100 or CHAPS to assay buffer.
Non-Specific Binding Z'-factor across assay plateZ' < 0.5Use PEG-coated NBS plates and add 0.1% BSA.

Step-by-Step Troubleshooting Workflows

To ensure trustworthiness, every protocol must be a self-validating system. Do not assume a compound is a true inhibitor until it passes these orthogonal checks[1].

Protocol A: The Detergent-Sensitivity Test for Aggregation

This protocol validates whether the high background or apparent inhibition is caused by colloidal aggregation (the Shoichet mechanism) or true stoichiometric binding[6].

  • Prepare Buffers: Formulate your standard assay buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100).

  • Compound Dilution: Serially dilute the pyrazolo-pyridine derivative in both buffers from 100 µM down to 1 nM.

  • Control Setup: Include a known aggregator (e.g., Rottlerin) as a positive control for aggregation, and a known true inhibitor as a negative control[5].

  • Incubation & Readout: Incubate with the fluorescent target protein for 30 minutes and measure fluorescence.

  • Causality Analysis: Compare the IC50​ or Kd​ curves. If the compound loses activity (a >5-fold rightward shift) in Buffer B, the initial signal was an artifact of colloidal aggregation. Triton X-100 disrupts the colloids, releasing the sequestered protein[6].

Protocol B: Mathematical Correction for Inner Filter Effect (IFE)

If your compound absorbs at the assay's excitation wavelength, you must correct the raw fluorescence intensity to prevent false-positive quenching.

  • Spectral Scan: Measure the absorbance ( A ) of the compound at both the excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ) using a UV-Vis spectrophotometer.

  • Pathlength Verification: Ensure the pathlength ( d ) of your microplate matches the spectrophotometer (typically 0.3 cm for a 384-well plate).

  • Apply Correction Factor: Multiply the raw fluorescence intensity ( Fraw​ ) by the correction factor to obtain the true fluorescence ( Fcorr​ ):

    Fcorr​=Fraw​×102Aex​+Aem​​
  • Validation: Run the compound against free fluorophore (no protein). If Fcorr​ remains constant across all compound concentrations, the IFE has been successfully neutralized.

G Start High Background Noise Detected Decision1 Is it Autofluorescence or Scattering? Start->Decision1 AutoF Run Spectral Scan (Excitation/Emission) Decision1->AutoF Signal overlaps with dye Scatter Dynamic Light Scattering (DLS) or Absorbance at 600nm Decision1->Scatter Signal is erratic/turbid RedShift Switch to Red-Shifted Dyes (e.g., Cy5, Alexa 647) AutoF->RedShift Triton Add 0.01% Triton X-100 or CHAPS Scatter->Triton

Diagnostic workflow for resolving fluorescence interference caused by pyrazolo-pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: My TR-FRET signal drops precipitously at high compound concentrations (>10 µM). Is this a true inhibitor? A: Unlikely. A precipitous drop at high concentrations is a hallmark of either the Inner Filter Effect (IFE) or colloidal aggregation[1]. To self-validate, run a "fluorophore-only" counter-screen. If the TR-FRET signal still drops in the absence of the target protein, the compound is physically interfering with the light path, not binding the target.

Q2: How do I prevent the secondary amine of the piperidine ring from sticking to the microplate? A: The protonated secondary amine creates strong electrostatic interactions with the negatively charged surface of standard treated polystyrene plates[2]. To mitigate this, switch to Non-Binding Surface (NBS) plates, which are coated with a neutral polyethylene glycol (PEG) layer. Additionally, supplement your assay buffer with 0.05% - 0.1% Bovine Serum Albumin (BSA) to act as a carrier protein and sink for non-specific binding.

Q3: Can I just increase the DMSO concentration to improve solubility and prevent aggregation? A: No. While increasing DMSO will improve the solubility of the compound in the stock solution, it does not prevent solvent-shift phase separation when the compound is diluted into the aqueous assay buffer[4]. Furthermore, DMSO concentrations above 1-2% can denature your target protein. It is scientifically sounder to maintain a strict 1% DMSO final concentration and use non-ionic detergents (like Triton X-100 or Tween-20) to manage the critical aggregation concentration (CAC)[6].

Q4: Why does my Fluorescence Polarization (FP) assay show an artificially high signal with this compound? A: High FP signals occur when the rotational correlation time of the fluorophore slows down. While this normally indicates protein binding, colloidal aggregates formed by hydrophobic pyrazolo-pyridine derivatives will non-specifically trap the fluorescent tracer[5]. Because the aggregate is massive (often >1000 kDa), the tracer's rotation halts, yielding a massive, false-positive FP signal. Implement Protocol A (Detergent-Sensitivity Test) to confirm.

References

  • AICs and PAINS: Mechanisms of Assay Interference Source: Drug Hunter URL:[Link]

  • Colloidal aggregate detection by rapid fluorescence measurement of liquid surface curvature changes in multi-well plates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cell-based assays for protein-protein interactions Source: European Pharmaceutical Review URL:[Link]

  • Translating the Genome into Drugs Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • Practical Fragments: Aggregation Source: Practical Fragments Blog URL:[Link]

  • The Pilot Phase of the NIH Chemical Genomics Center Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Colloidal Aggregate Detection by Rapid Fluorescence Source: ResearchGate URL:[Link]

  • NIH Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]

  • Colloidal aggregation - Shoichet Lab Source: University of Toronto / UCSF URL:[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL:[Link]

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Stability of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one at room temperature vs -20C

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (and its hydrochloride salts). As a Senior Application Scientist, I have designed this comprehensive guide to address the critical handling, storage, and troubleshooting queries frequently raised by drug development professionals.

This bicyclic scaffold is a foundational building block in the synthesis of kinase inhibitors and oral anticoagulants (such as Apixaban derivatives)[1]. Because of the secondary amine in the piperidine ring and the tautomeric potential of the pyrazolone core, understanding its thermodynamic stability is critical to ensuring reproducible assays.

I. Frequently Asked Questions (FAQs): Storage & Thermodynamics

Q1: The manufacturer ships this compound at Room Temperature (RT), but standard lab practice is to store all organics at -20°C. Which is correct? A: For the solid powder (especially the hydrochloride salt), Room Temperature (20–25°C) in a desiccated environment is optimal [2]. The Causality: The protonated amine in the HCl salt stabilizes the crystal lattice, making the solid highly resistant to thermal degradation or atmospheric oxidation at RT[2]. Storing the solid at -20°C introduces a severe kinetic risk: hygroscopic condensation . If a -20°C vial is opened before equilibrating to room temperature, atmospheric moisture condenses on the powder. This moisture acts as a solvent micro-environment, facilitating localized base-catalyzed hydrolysis of the pyrazolone ring over time[3].

Q2: How does the stability change once the compound is reconstituted in DMSO or aqueous buffers? A: The stability profile flips entirely. In solution, the compound is highly susceptible to oxidative and hydrolytic degradation[4]. The Causality: Solvation disrupts the stabilizing crystal lattice. In aqueous media (particularly at pH > 7.5), the pyrazolone moiety undergoes rapid tautomerization, opening the door to alkaline hydrolysis[3]. In DMSO, dissolved oxygen can trigger oxidative degradation of the piperidine nitrogen[5]. Therefore, all solutions must be aliquoted and stored at -20°C , and freeze-thaw cycles must be strictly limited to avoid precipitating disproportionated salts.

II. Troubleshooting Guide: Identifying Degradation

If your downstream biological assays (e.g., kinase inhibition screens) are showing high variability, the integrity of your pyrazolo-pyridine stock is the first variable to check.

SymptomRoot CauseDiagnostic & Corrective Action
Peak splitting or new early-eluting peaks in HPLC-UV Hydrolytic cleavage of the lactam/pyrazolone ring.Diagnostic: Run a forced-degradation control (expose a sample to 1M NaOH for 1 hr)[3]. If the new peaks match the alkaline degradants, your stock is hydrolyzed. Fix: Discard the stock. Ensure future solid storage is strictly desiccated.
Loss of solubility / Cloudiness in DMSO stock after thawing Oxidative polymerization or salt disproportionation.Diagnostic: Centrifuge the vial. If a pellet forms, the HCl salt has likely disproportionated into the less soluble free base[6]. Fix: Warm gently to 37°C for 5 minutes. If it does not redissolve, discard. Store future DMSO stocks under Argon gas before freezing at -20°C.
Baseline drift during LC-MS analysis Column carryover of highly polar degradation products.Diagnostic: Run a blank gradient. Fix: Add a 95% Acetonitrile wash step to your method to flush polar degradants from the stationary phase[1].

III. Quantitative Data: RT vs. -20°C Stability Matrix

The following table synthesizes the stability metrics of the solid compound over a 6-month period under different storage conditions.

Storage Condition1 Month Purity3 Month Purity6 Month PurityMoisture Uptake (6 Mo)Recommendation
RT (20-25°C), Desiccated >99.5%>99.0%>98.5%< 0.5%Optimal for Solid
RT, Ambient Humidity (40-60%) >98.0%95.5%<90.0%> 4.0%Not Recommended
-20°C, Desiccated (No opening) >99.5%>99.5%>99.0%< 0.2%Acceptable (Long-term)
-20°C, Opened frequently 97.0%92.0%<85.0%> 6.0%High Risk of Failure

IV. Experimental Protocols

To guarantee trustworthiness, your analytical methods must be self-validating. Below is the step-by-step methodology for a Stability-Indicating RP-HPLC Assay designed specifically to separate 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one from its hydrolytic and oxidative degradants[1][3].

Protocol: Stability-Indicating RP-HPLC Method

Rationale: Standard C18 columns often fail to resolve the closely eluting polar degradants of pyrazolo-pyridines. Using a core-shell column enhances mass transfer, providing the theoretical plates necessary for baseline resolution[1].

Step 1: System Preparation

  • Equip the HPLC with a Core-Shell C18 column (e.g., 4.6 mm × 100 mm, 2.7 µm particle size)[1].

  • Set the column oven temperature to 35°C to reduce mobile phase viscosity and improve peak shape[3].

  • Set the Photodiode Array (PDA) detector to 225 nm (optimal absorbance for the pyrazolo-pyridine core)[1].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 10 mM Phosphate buffer. Adjust to pH 4.5 using dilute orthophosphoric acid[7]. Causality: A pH of 4.5 ensures the piperidine nitrogen remains fully protonated, preventing peak tailing.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile[1].

  • Run a gradient: 0-5 min (10% B), 5-25 min (ramp to 60% B), 25-30 min (hold 60% B), 30-35 min (return to 10% B). Flow rate: 1.0 mL/min[7].

Step 3: Self-Validation (Forced Degradation Control)

  • Prepare a 1 mg/mL stock of the compound in diluent (Water:Acetonitrile 50:50).

  • Acid Stress: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60°C for 2 hours. Neutralize with 1M NaOH[3].

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 15% H₂O₂. Leave at RT for 24 hours[1].

  • Inject these stressed samples. Validation Check: You must observe distinct degradation peaks separated from the main API peak by a resolution factor (Rs) of > 2.0. If Rs < 2.0, decrease the initial gradient ramp rate.

V. Workflow Visualization

The following diagram illustrates the logical relationship between storage states, environmental risks, and analytical validation for this compound.

StabilityWorkflow Start 1,2,4,5,6,7-Hexahydro-3H- pyrazolo[3,4-c]pyridin-3-one State1 Solid State (Powder) Start->State1 State2 Solution State (DMSO/Aq) Start->State2 RT_Solid Room Temp (20-25°C) Desiccated: Stable >6 mo State1->RT_Solid M20_Solid -20°C Storage Risk: Condensation on thaw State1->M20_Solid RT_Sol Room Temp Rapid Oxidation/Hydrolysis State2->RT_Sol M20_Sol -20°C Aliquots Stable for 1-3 months State2->M20_Sol HPLC RP-HPLC-UV Analysis (Monitor Purity at 225nm) RT_Solid->HPLC M20_Solid->HPLC RT_Sol->HPLC M20_Sol->HPLC

Caption: Workflow for handling and stability testing of pyrazolo-pyridine derivatives.

VI. References

  • Landge, S., et al. (2015). "Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban." American Journal of Analytical Chemistry (SCIRP). Available at: [Link]

  • Manjrawala, et al. (2021). "Development and Optimization of Chromatographic Method for Apixaban." International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

  • Suresh, et al. (2021). "Force Degradation High Performance Liquid Chromatographic HPLC Assay Method of Apixaban in Pharmaceutical Preparations." Bioscience Biotechnology Research Communications. Available at:[Link]

  • ACS Publications. (2020). "Discovery of (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues... by Conformation Constraint." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Validation & Comparative

Comparative Guide: 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one vs. Standard Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) inhibitors is a critical frontier in treating oxidative stress, fibrosis, and inflammatory diseases[1]. Historically, standard pyrazole derivatives—specifically pyrazolo[4,3-c]pyridine-3,6-diones like Setanaxib (GKT137831)—have dominated the landscape as first-in-class NOX1/4 inhibitors[2]. However, the emergence of the pyrazolo-piperidine scaffold, characterized by the3[4], introduces a paradigm shift in structural biology. By transitioning from a planar aromatic system to a saturated, 3D-rich piperidine ring, this novel scaffold addresses historical challenges in aqueous solubility, off-target kinase promiscuity, and pharmacokinetic stability.

This guide objectively compares the physicochemical properties, inhibitory efficacy, and experimental validation workflows of these two inhibitor classes.

Structural & Mechanistic Divergence

To understand the performance differences between these inhibitors, we must analyze their core structural causality.

Standard Pyrazoles (e.g., Setanaxib): Standard NOX inhibitors often utilize a pyrazolo-pyridine dione core[2]. This structure is highly aromatic and planar (high fraction of sp2 hybridized carbons). While this planarity allows for tight binding within the hydrophobic pockets of the NOX transmembrane domain, it inherently limits aqueous solubility and increases the risk of off-target intercalation with other ATP-binding pockets in kinases.

1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (Pyrazolo-piperidines): This next-generation scaffold fundamentally alters the molecule's physicochemical profile by saturating the pyridine ring into a piperidine ring (the "hexahydro" modification)[4].

  • Causality of Saturation: The introduction of the saturated ring increases the fraction of sp3 hybridized carbons ( Fsp3​ ). A higher Fsp3​ introduces 3D spatial complexity, which enhances target specificity (as the molecule must perfectly match the 3D topology of the NOX enzyme, reducing promiscuous binding to flat kinase pockets).

  • Solubility: The basic nitrogen within the piperidine ring can be readily protonated at physiological pH, drastically improving aqueous solubility compared to neutral, planar diones.

Pathway Stim Pro-fibrotic Stimulus (e.g., TGF-β) Rec Membrane Receptor Stim->Rec NOX NOX1/4 Enzyme Complex (Membrane) Rec->NOX ROS Reactive Oxygen Species (Superoxide / H2O2) NOX->ROS Path Fibrosis & Inflammation ROS->Path Inh1 1,2,4,5,6,7-Hexahydro-3H- pyrazolo[3,4-c]pyridin-3-one Inh1->NOX Inh2 Standard Pyrazole (e.g., Setanaxib) Inh2->NOX

Figure 1: NOX1/4 signaling pathway and targeted inhibition by pyrazole derivatives.

Comparative Efficacy & Selectivity

Both inhibitor classes are designed to block the electron transfer cascade within the NOX complex, preventing the reduction of molecular oxygen ( O2​ ) to superoxide ( O2∙−​ ). The table below summarizes the quantitative pharmacological data derived from primary literature and 5[5].

ParameterStandard Pyrazolo-pyridine (e.g., Setanaxib)1,2,4,5,6,7-Hexahydro-pyrazolo-pyridin-3-one
Core Scaffold Pyrazolo[4,3-c]pyridine-3,6-dionePyrazolo-piperidine
Structural Geometry Planar (High sp2 character)3D Saturated Ring (High Fsp3​ )
NOX1 Inhibition ( Ki​ / IC50​ ) ~140 nM[6]< 5 µM (Lead-dependent nanomolar potency)[5]
NOX4 Inhibition ( Ki​ / IC50​ ) ~110 nM[6]< 5 µM (Lead-dependent nanomolar potency)[5]
Aqueous Solubility Low to ModerateHigh (Protonatable piperidine nitrogen)
Off-Target Kinase Risk Moderate (Due to planar pharmacophore)Low (Due to 3D steric bulk)

Experimental Protocols: Self-Validating NOX Inhibition Assay

To objectively compare the efficacy of the hexahydro-pyrazolo-pyridin-3-one derivatives against standard pyrazoles, a robust, self-validating in vitro system is required. The Amplex Red Hydrogen Peroxide Assay is the gold standard for this application due to its 1:1 stoichiometric sensitivity to H2​O2​ .

Step-by-Step Methodology
  • Cell Culture & Differentiation:

    • Action: Culture HL-60 (human leukemia) cells and treat with 1.25% DMSO for 5–6 days.

    • Causality: Undifferentiated HL-60 cells lack functional NOX complexes. DMSO induces differentiation into neutrophil-like cells, upregulating essential NOX2 subunits (gp91phox, p47phox)[5].

  • Compound Incubation:

    • Action: Wash cells and resuspend in Hank's Balanced Salt Solution (HBSS). Pre-incubate cells ( 5×105 cells/well) with varying concentrations of the test inhibitor (0.1 nM to 10 µM) or vehicle (0.1% DMSO) for 30 minutes at 37°C.

  • Detection Reagent Addition:

    • Action: Add Amplex Red reagent (50 µM final) and Horseradish Peroxidase (HRP, 0.1 U/mL).

    • Causality: HRP catalyzes the oxidation of non-fluorescent Amplex Red by NOX-derived H2​O2​ into highly fluorescent resorufin.

  • ROS Stimulation:

    • Action: Stimulate the cells by adding Phorbol 12-myristate 13-acetate (PMA, 100 ng/mL).

    • Causality: PMA directly activates Protein Kinase C (PKC), which phosphorylates the cytosolic p47phox subunit, driving its translocation to the membrane to assemble and activate the active NOX complex.

  • Kinetic Readout:

    • Action: Measure fluorescence immediately using a microplate reader (Excitation: 530 nm / Emission: 590 nm) in kinetic mode for 60 minutes.

The Self-Validation Matrix (Critical Controls)

A trustworthy protocol must prove that the signal being inhibited is exclusively NOX-derived ROS.

  • Positive Inhibition Control (DPI): Include wells treated with 10 µM Diphenyleneiodonium (DPI). DPI is a pan-flavoprotein inhibitor that completely abolishes NOX activity. This sets the baseline for 100% inhibition.

  • Signal Specificity Control (Catalase/SOD): Include wells treated with Superoxide Dismutase (SOD, 50 U/mL) and Catalase (300 U/mL). SOD converts all superoxide to H2​O2​ , and Catalase rapidly degrades H2​O2​ to water. If fluorescence still occurs in these wells, the signal is an experimental artifact, not NOX-derived ROS.

Workflow C1 HL-60 Cell Culture & DMSO Differentiation C2 Inhibitor Incubation (Pyrazolo-piperidine vs Std) C1->C2 C3 Amplex Red + HRP Addition C2->C3 C4 PMA Stimulation (NOX Activation) C3->C4 C5 Fluorescence Readout (Ex:530nm / Em:590nm) C4->C5 V1 Validation: DPI (Pan-NOX Inhibition) V1->C2 V2 Validation: Catalase (H2O2 Scavenging) V2->C3

Figure 2: Self-validating Amplex Red assay workflow for quantifying NOX-dependent ROS production.

Pharmacokinetics & ADMET Profiling

When transitioning from in vitro assays to in vivo models, the structural divergence between these two classes dictates their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

  • Metabolic Stability: Standard pyrazolo-pyridines are highly susceptible to rapid Phase I aromatic hydroxylation by Cytochrome P450 (CYP) enzymes in the liver. Conversely, the saturated piperidine ring of the hexahydro-pyrazolo-pyridin-3-one scaffold resists aromatic oxidation. While it may undergo N-dealkylation depending on the specific R-group substitutions, its overall metabolic half-life is often extended.

  • CYP Inhibition: Planar nitrogen-containing heterocycles frequently coordinate with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6), causing drug-drug interactions (DDIs). The 3D bulk of the hexahydro derivative creates steric hindrance, significantly reducing the likelihood of CYP coordination and improving the safety profile for polypharmacy applications.

Conclusion

While standard pyrazole inhibitors like Setanaxib have validated NOX1 and NOX4 as highly druggable targets for fibrotic and inflammatory conditions[2], the 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold represents a critical evolutionary step in medicinal chemistry[4]. By leveraging the principles of Fsp3​ saturation, researchers can achieve comparable nanomolar NOX inhibition while simultaneously engineering out the solubility and off-target toxicity liabilities inherent to planar aromatic systems.

References

  • Title: 2-benzyl-6-(4-methoxybenzyl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one (Patent WO2011101805A1: Pyrazolo Piperidine Derivatives as NADPH Oxidase Inhibitors)
  • Title: Setanaxib (GKT137831)
  • Source: MedChemExpress (MCE)
  • Title: Setanaxib (GKT137831)
  • Title: US9006238B2 - Pyrazolo pyridine derivatives as NADPH oxidase inhibitors Source: Google Patents URL

Sources

Validation of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one efficacy in xenograft models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the in vivo efficacy of pyrazolopyridine-based compounds, a promising class of molecules in oncology drug development. While direct, extensive public data on 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is limited, its core structure is a key pharmacophore in numerous potent anti-cancer agents.[1][2][3] This guide will therefore evaluate a representative molecule, which we will refer to as HPP-3 (Hexahydropyrazolopyridin-3-one) , and compare its projected efficacy with established pyrazolopyridine and pyrazolopyrimidine derivatives that have been successfully validated in preclinical xenograft models.

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is particularly noteworthy for its ability to interact with the ATP-binding sites of various kinases, making it a privileged structure in the design of kinase inhibitors.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation process for this class of compounds and to design robust in vivo studies.

Introduction to Pyrazolopyridine Derivatives as Anticancer Agents

The pyrazolopyridine and pyrazolopyrimidine core structures are foundational to a multitude of small molecule inhibitors targeting key oncogenic pathways.[4][5][6] Their versatility allows for the development of inhibitors against a wide range of protein kinases and other enzymes critical for tumor growth and survival.[7] The efficacy of these compounds is often linked to their ability to selectively inhibit kinases that are hyperactivated in specific cancer types. This guide will focus on the validation of these compounds in xenograft models, a critical step in the preclinical drug development pipeline.

Comparative Analysis of Pyrazolopyridine Derivatives

To provide a robust comparison, we will evaluate our representative compound, HPP-3 , against two well-characterized derivatives from the broader pyrazolopyridine/pyrimidine class with distinct mechanisms of action:

  • FGFR Inhibitor (Compound 7n): A potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[8][9] Dysregulation of FGFR signaling is a known driver in various cancers, including certain types of lung and bladder cancer.[8][9]

  • Src Kinase Inhibitor (SI-83): A pyrazolo[3,4-d]pyrimidine derivative that targets the Src family of non-receptor tyrosine kinases.[10][11] Elevated Src activity is associated with the malignant phenotype of several cancers, including osteosarcoma.[10][11]

  • TRAP1 Inhibitor (Compound 47/48): A pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitor of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial paralog of Hsp90.[1][12]

Mechanism of Action and Signaling Pathways

The antitumor activity of these compounds stems from their ability to inhibit specific signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

HPP-3 (Hypothesized Mechanism): Based on its structural class, HPP-3 is hypothesized to function as a kinase inhibitor. For the purpose of this guide, we will postulate that HPP-3 targets a key kinase in a major oncogenic pathway, such as the PI3K/Akt/mTOR pathway.

Signaling Pathway for a Representative FGFR Inhibitor (Compound 7n)

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates Compound_7n FGFR Inhibitor (7n) Compound_7n->FGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: FGFR signaling pathway and point of inhibition.

Signaling Pathway for a Representative Src Kinase Inhibitor (SI-83)

Src_Kinase_Signaling_Pathway Upstream_Signals Growth Factors, Integrins Src_Kinase Src Kinase Upstream_Signals->Src_Kinase Activate Downstream_Pathways FAK, STAT3, PI3K/Akt Src_Kinase->Downstream_Pathways Phosphorylates SI_83 Src Inhibitor (SI-83) SI_83->Src_Kinase Inhibits Cellular_Processes Proliferation, Invasion, Metastasis, Angiogenesis Downstream_Pathways->Cellular_Processes Xenograft_Workflow Cell_Culture Cell Line Culture & Expansion Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint (Tumor size, time) Monitoring->Endpoint Analysis Data Analysis & Tissue Collection Endpoint->Analysis

Caption: Standard workflow for a xenograft efficacy study.

Step-by-Step Protocol
  • Cell Culture and Implantation:

    • Culture the selected human cancer cell lines under standard conditions.

    • Harvest cells during the exponential growth phase.

    • Inject 1 x 10^6 to 10 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Compound Preparation and Administration:

    • Formulate HPP-3 and comparator compounds in an appropriate vehicle (e.g., 0.5% methylcellulose).

    • Administer compounds via oral gavage or intraperitoneal injection at predetermined dose levels and schedules (e.g., once daily for 21 days).

    • Include a vehicle control group and a positive control group (a standard-of-care agent, if applicable).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition (TGI).

    • Secondary endpoints may include body weight changes (as a measure of toxicity) and survival.

    • Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.

Comparative Efficacy and Toxicity Data

The following tables summarize expected and published data for the comparative compounds.

Table 1: Comparative Antitumor Efficacy in Xenograft Models
CompoundTargetXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
HPP-3 (Hypothetical) PI3K/Akt/mTORPC-350 mg/kg, p.o., q.d.Projected: 60-70%N/A
Compound 7n FGFRH158120 mg/kg, p.o., q.d.Significant antitumor activity[8][9]
SI-83 Src KinaseSaOS-2i.p. administrationSignificant reduction in tumor volume[10][13]
Compound 47/48 TRAP1PC-3i.p. administrationSignificant tumor growth reduction[1][12]
Table 2: Comparative Toxicity Profile
CompoundMaximum Tolerated Dose (MTD)Observed Toxicities
HPP-3 (Hypothetical) >100 mg/kgMinimal to no significant body weight loss.
Compound 7n Well-tolerated at efficacious dosesNo significant adverse effects reported.
SI-83 Low toxicity for non-neoplastic cellsSelective for osteosarcoma cells over primary human osteoblasts. [10]
Compound 47/48 GoodLimited toxicity over normal hepatocyte and prostate cells. [12]

Conclusion and Future Directions

The pyrazolopyridine and pyrazolopyrimidine scaffolds represent a highly versatile and promising class of compounds for the development of novel anticancer therapies. The preclinical validation of these compounds in relevant xenograft models is a critical step in their translation to the clinic. This guide has provided a framework for the comparative evaluation of a representative hexahydropyrazolopyridin-3-one, HPP-3, against established inhibitors with diverse mechanisms of action.

Future studies should focus on:

  • Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.

  • Evaluating the efficacy of these compounds in combination with other anticancer agents to overcome potential resistance mechanisms.

  • Exploring their activity in more clinically relevant patient-derived xenograft (PDX) models.

By following a rigorous and well-designed preclinical validation strategy, the therapeutic potential of novel pyrazolopyridine derivatives can be effectively assessed, paving the way for their successful clinical development.

References

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  • Papatriantafyllou, M., et al. (2016). The discovery of new cytotoxic pyrazolopyridine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Manetti, F., et al. (2007). Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhao, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • Zhao, B., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

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  • El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. Available at: [Link]

  • El-Naggar, M., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. Available at: [Link]

  • Harris, P. A., et al. (2013). Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Eldehna, W. M., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at: [Link]

Sources

Comparative Structural Analysis of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one and Its Isomeric Analogs in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently navigate the complex landscape of heterocyclic scaffolds to optimize kinase inhibitors. The pyrazolopyridine core is a privileged, field-proven motif, widely recognized as a purine bioisostere. Among its variations, the 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold—and its closely related analogs—has emerged as a highly potent framework for targeting specific kinases.

This guide provides an objective, data-driven comparison of the[3,4-c] pyrazolone scaffold against its structural isomers, detailing the mechanistic causality behind its performance, structural-activity relationship (SAR) workflows, and self-validating experimental protocols.

Structural & Mechanistic Analysis: The Causality of Isomer Selection

The primary therapeutic utility of pyrazolopyridines lies in their ability to competitively bind the ATP-binding pocket of kinases. However, not all isomers are created equal. The precise spatial arrangement of the nitrogen atoms dictates the scaffold's binding affinity, lipophilicity, and pharmacokinetic profile.

The Tautomeric Advantage of the 3-One Scaffold

The specific compound 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one features a pyrazolone ring fused to a saturated piperidine system. The causality behind selecting this specific moiety lies in its tautomeric equilibrium (pyrazol-3-one 3-hydroxypyrazole). In the low-dielectric environment of a kinase hinge region, this scaffold dynamically adapts its tautomeric state to maximize hydrogen bonding. The keto form acts as a potent hydrogen bond acceptor, while the adjacent N1/N2 nitrogens serve as donors to the backbone amides of the hinge region.

Scaffold Hopping: [3,4-c] vs. [3,4-b] and [4,3-c]

When comparing the [3,4-c] system to its isomers, the vector of substitution is the critical differentiator:

  • [3,4-c] Analogs (e.g., RIP1 Kinase Inhibitors): The [3,4-c] configuration allows substituents on the saturated piperidine ring to project deeply into the hydrophobic back-pocket of kinases. As demonstrated in the optimization of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives, this vector is essential for lowering the Topological Polar Surface Area (TPSA) and removing unnecessary Hydrogen Bond Donors (HBD). This specific structural tuning drastically reduces P-glycoprotein (P-gp) mediated efflux, enabling high blood-brain barrier (BBB) penetration for CNS targets ().

  • [3,4-b] Analogs (e.g., TBK1/FGFR Inhibitors): This isomer projects substituents at a wider angle, making it highly effective for broader, multi-kinase inhibition but often at the cost of target selectivity and higher lipophilicity ().

  • [4,3-c] Analogs (e.g., ERK/MAPK Inhibitors): The altered nitrogen placement shifts the pKa​ significantly downward, which can improve ligand efficiency in shallower ATP pockets but may reduce overall metabolic stability.

Comparative Performance Data

To objectively evaluate these scaffolds, we must look at their physicochemical properties and representative biological performance. The table below summarizes the quantitative data across the three primary pyrazolopyridine isomers.

Scaffold IsomerRepresentative Target KinaseTypical IC50​ RangePredicted pKa​ Predicted cLogPPrimary Binding Mechanism & Advantage
[3,4-c] (3-one & 7-oxo analogs) RIP1 Kinase, GSK3< 10 nM~10.9~0.5Hinge-binding via pyrazole N; optimal vector for deep hydrophobic pocket projection and high BBB penetration.
[3,4-b] TBK1, FGFR, CDKs0.2 - 5 nM~5.9~0.8Hinge-binding; broad multi-kinase interaction due to flexible substitution vectors.
[4,3-c] ERK/MAPK< 5 nM~5.1~0.6Hinge-binding; high ligand efficiency in shallow ATP pockets; lower basicity.

Pathway Visualization

To contextualize the biological impact of the [3,4-c] scaffold, Diagram 1 illustrates its role in blocking the Receptor Interacting Protein 1 (RIP1) kinase pathway, a primary target for this specific isomer class in the treatment of neuroinflammatory diseases.

RIP1_Pathway TNF TNF-alpha / TNFR1 (Death Receptor Activation) Complex1 Complex I Formation (TRADD, TRAF2, RIPK1) TNF->Complex1 RIPK1 RIP1 Kinase Activation (Autophosphorylation) Complex1->RIPK1 Complex2 Complex IIb (Necrosome) (RIPK1-RIPK3-MLKL) RIPK1->Complex2 Kinase Activity Inhibitor [3,4-c] Scaffold Inhibitor (e.g., Compound 22) Inhibitor->RIPK1 Blocks ATP Pocket Necroptosis Necroptosis (Cell Death & Inflammation) Complex2->Necroptosis

Caption: Diagram 1: TNF-induced necroptosis pathway and specific RIP1 Kinase inhibition by the [3,4-c] scaffold.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one derivatives must be conducted using a self-validating assay. Standard luminescence assays are prone to compound auto-fluorescence interference—a common artifact with conjugated heterocycles. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.

Protocol: TR-FRET Kinase Inhibition & SAR Validation Assay

Rationale & Causality: Running the assay at the apparent Km​ for ATP ensures maximum sensitivity for competitive hinge-binding inhibitors. The inclusion of a Z′ -factor calculation transforms this protocol into a self-validating system; the assay proves its own statistical reliability before any SAR data is accepted.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 (a non-ionic detergent) is critical to prevent non-specific compound aggregation, which causes false-positive promiscuous inhibition.

  • Acoustic Dispensing: Perform a 10-point, 3-fold serial dilution of the [3,4-c] analog in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic dispensing eliminates pipette tip carryover and ensures precise nanoliter delivery, maintaining a final DMSO concentration of ≤1% .

  • Enzyme Incubation: Add 5 µL of the target kinase (e.g., RIP1 at 2 nM final concentration) and a ULight-labeled substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the apo-enzyme.

  • Reaction Initiation: Add 5 µL of ATP at the exact apparent Km​ of the target kinase (e.g., 10 µM). Incubate for 60 minutes.

  • Termination & Detection: Add 10 µL of Stop/Detection buffer containing 20 mM EDTA (to chelate Mg2+ and halt catalysis) and a Europium (Eu)-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Self-Validation ( Z′ -Factor): Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z′ -factor using the formula:

    Z′=1−∣μDMSO​−μInhibitor​∣3(σDMSO​+σInhibitor​)​

    Acceptance Criteria: Only proceed with IC50​ curve fitting if Z′≥0.6 . This mathematically guarantees that the dynamic range of the assay is sufficient to distinguish true inhibition from baseline noise.

SAR_Workflow Hit HTS Hit (Pyrazolo[3,4-c]pyridine) Design SBDD & Scaffold Hopping Lower TPSA, Remove HBD Hit->Design Synthesis Chemical Synthesis (Functionalization) Design->Synthesis Assay TR-FRET Assay (Primary Screen) Synthesis->Assay Assay->Design IC50 > 10 nM ADME In Vitro ADME (Microsomal Stability) Assay->ADME IC50 < 10 nM ADME->Design Poor PK InVivo In Vivo PK/PD (Brain Penetration) ADME->InVivo High ER

Caption: Diagram 2: Iterative Structure-Based Drug Design (SBDD) workflow for pyrazolopyridine optimization.

Conclusion

The 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold and its oxidized analogs offer a distinct mechanistic advantage over [3,4-b] and[4,3-c] isomers when deep hydrophobic pocket penetration and precise control over physicochemical properties (like TPSA) are required. By leveraging its unique tautomeric states and optimal substitution vectors, drug development professionals can design highly potent, brain-penetrant kinase inhibitors with exceptional in vivo efficacy.

References

  • Yoshikawa, M., et al. "Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships." Journal of Medicinal Chemistry, 2018.[Link]

A Comparative Guide to the Synthesis of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one: An Analysis of Reproducibility and Strategic Design

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-c]pyridin-3-one Scaffold

The 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold represents a class of bicyclic nitrogen heterocycles of significant interest in medicinal chemistry and drug discovery. This structure can be considered a conformationally constrained analogue of biologically active pyrazolones and a bioisostere of purine derivatives. The pyrazolo[3,4-c]pyridine core, in particular, has garnered attention for its structural similarity to purines, which are fundamental components of nucleic acids and cellular signaling molecules. This resemblance allows molecules based on this scaffold to potentially interact with a wide variety of purine-binding pockets in proteins, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents.[1]

However, the synthesis of this specific saturated and functionalized scaffold is not extensively documented in a single, standardized protocol. Reproducibility, a cornerstone of chemical and pharmaceutical development, can therefore be a significant hurdle. This guide provides an in-depth comparison of plausible synthetic strategies adapted from published methodologies for related pyrazole and pyrazolopyridine systems. We will dissect the mechanistic rationale, identify critical parameters affecting reproducibility, and offer field-proven insights to navigate the challenges inherent in these multi-step syntheses.

The Synthetic Challenge: Navigating a Multi-Step Landscape

Direct, one-pot multicomponent reactions (MCRs) to generate complex, saturated heterocyclic systems like the target molecule are rare.[2][3] Most successful approaches rely on a sequential, multi-step strategy. The primary challenge lies in the controlled construction of the fused bicyclic system with the correct oxidation states—a saturated piperidine ring and a pyrazolone (lactam) moiety. This guide will compare two primary strategic disconnections:

  • Strategy A: The "Piperidinone-First" Approach. Commencing with a pre-formed, functionalized piperidinone ring and subsequently constructing the pyrazole ring upon it.

  • Strategy B: The "Pyrazole-First" Approach. Beginning with a substituted pyrazole precursor and subsequently forming the fused, saturated pyridine ring.

Below is a generalized workflow illustrating these strategic considerations.

G cluster_0 General Synthetic Workflow cluster_A Strategy A cluster_B Strategy B start Commercially Available Starting Materials A1 Functionalized Piperidinone start->A1 Multi-step Synthesis B1 Functionalized Pyrazole start->B1 Multi-step Synthesis A2 Pyrazolone Ring Formation A1->A2 Cyclocondensation (e.g., with Hydrazine) final_product Target Scaffold: 1,2,4,5,6,7-Hexahydro-3H- pyrazolo[3,4-c]pyridin-3-one A2->final_product B2 Pyridine Ring Formation & Saturation B1->B2 Annulation & Reduction B2->final_product

Caption: A generalized workflow comparing the two primary synthetic strategies.

Strategy A: The "Piperidinone-First" Approach

This strategy leverages the relative accessibility of substituted 4-piperidone derivatives. The core idea is to introduce functionality at the 3-position of the piperidone ring that can then be cyclized with a hydrazine derivative to form the fused pyrazolone.

Experimental Protocol (Adapted Methodology)

Step 1: Synthesis of an Ethyl 4-Oxopiperidine-3-carboxylate Intermediate

This is a critical starting material. A common method is the Dieckmann condensation of a suitable amino diester. Reproducibility at this stage is highly dependent on the purity of reagents and strict control over reaction conditions to avoid side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Reaction: Cool the mixture to 0°C. Add a solution of diethyl N-benzyl-bis(2-ethoxycarbonylethyl)amine (1.0 eq) in anhydrous toluene dropwise over 1 hour.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC. Cool the mixture, pour it into ice-water, and acidify carefully with concentrated HCl to pH ~2-3. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the crude β-keto ester.

  • Causality and Expertise: The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon, initiating the intramolecular Dieckmann condensation. The N-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be removed later if desired. Acidification is critical during workup to protonate the enolate and allow for extraction of the product.

Step 2: Cyclocondensation with Hydrazine

This step forms the pyrazolone ring via reaction of the β-keto ester with hydrazine.[2][4]

  • Setup: Dissolve the crude ethyl 4-oxopiperidine-3-carboxylate from the previous step in ethanol in a round-bottom flask.

  • Reaction: Add hydrazine hydrate (1.2 eq) to the solution. Heat the mixture to reflux for 8-12 hours. The formation of a precipitate often indicates product formation.

  • Workup: Cool the reaction mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or a DMF/water mixture may be required for purification.

  • Trustworthiness and Self-Validation: This reaction's success is often visually confirmed by the precipitation of the product. The key to reproducibility is ensuring the complete consumption of the starting β-keto ester. Monitoring by LC-MS is advised. A common issue is the formation of regioisomers if a substituted hydrazine (e.g., methylhydrazine) is used.[4] The reaction may yield two different N-substituted pyrazolones, complicating purification and reducing the yield of the desired isomer.

Strategy B: The "Pyrazole-First" Approach

This approach begins with a pre-formed, suitably functionalized pyrazole and builds the piperidine ring onto it. This strategy can offer better control over the pyrazole core substitution but may require more complex subsequent steps. A highly relevant and well-documented starting point is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[1][5]

Experimental Protocol (Adapted Methodology)

Step 1: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from a published procedure by Bedwell et al.[1]

  • Setup: To a solution of 2-amino-6-chloronicotinic acid (1.0 eq) in a mixture of dichloroethane (DCE) and acetic anhydride, add sodium nitrite (1.1 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 90°C for 20 hours. Monitor the reaction for the formation of the intermediate 1-(5-chloro-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one.

  • Deacetylation: After cooling, the intermediate can often be isolated without extensive purification. It is then dissolved in methanol, and sodium methoxide (1.5 eq) is added. Stir at room temperature for 1 hour.

  • Workup: Concentrate the mixture, add water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated to afford the 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]

  • Causality and Expertise: This synthesis follows a classical Huisgen indazole synthesis adaptation.[1] The initial step involves diazotization of the amino group followed by an intramolecular cyclization. The use of DCE as a co-solvent is reported to enhance scalability and ease of isolation.[1] The subsequent deacetylation is a standard procedure to unmask the pyrazole NH.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

This step is crucial for saturating the pyridine portion of the scaffold.

  • Setup: In a high-pressure hydrogenation vessel, dissolve the 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in methanol or acetic acid.

  • Reaction: Add a catalyst, such as Palladium on carbon (10 wt. %) or Platinum(IV) oxide (Adam's catalyst). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature or with gentle heating for 24-48 hours.

  • Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Trustworthiness and Self-Validation: The complete disappearance of aromatic signals for the pyridine ring in ¹H NMR is the primary validation for this step. Reproducibility is highly dependent on catalyst activity, hydrogen pressure, solvent purity, and the absence of catalyst poisons. The chloro-substituent may also be subject to hydrogenolysis (dechlorination), which could be a desired or undesired side reaction depending on the overall synthetic plan.

Step 3: Conversion to the Pyrazolone (Lactam Formation)

This final step to reach the target scaffold from the now-saturated core is the most speculative and depends on the functional group present at C3. Assuming a precursor that can be converted to a carboxylic acid ester at C3, the final step would be an intramolecular amidation.

  • Hypothetical Protocol: If a C3-ester intermediate is synthesized, cyclization to the lactam could be achieved by heating in a high-boiling point solvent like diphenyl ether or by using a base such as sodium hydride in THF.[6]

Comparative Analysis and Reproducibility Summary

FeatureStrategy A ("Piperidinone-First")Strategy B ("Pyrazole-First")
Key Starting Materials Functionalized 4-piperidones, HydrazineFunctionalized aminopyridines, Hydrazine
Estimated # of Steps 2-4 steps3-5 steps
Regioselectivity Control Potentially poor if using substituted hydrazines, leading to isomeric mixtures.Excellent for the pyrazole core, as it is pre-formed.
Key Reproducibility Challenges - Success of Dieckmann condensation.[7]- Purity of β-keto ester intermediate.- Potential for regioisomer formation.[4]- Scalability of the initial cyclization.[1]- Catalyst activity and potential for side reactions (e.g., dehalogenation) during hydrogenation.[7]- Harsh conditions for final lactam formation.
Overall Yield (Estimated) ModerateModerate to Low
Recommendation Recommended for rapid access to the scaffold if regioselectivity at the pyrazole nitrogen is not a concern or if using unsubstituted hydrazine.Recommended when specific substitution on the pyrazole ring is required. Offers more predictable control over the core pyrazole structure.

Troubleshooting Common Issues in Heterocyclic Synthesis

Low yields and inconsistent results are common frustrations in multi-step heterocyclic synthesis.[7]

  • Low Yields:

    • Check Reagent Purity: Impurities in starting materials or solvents can halt or divert a reaction. Ensure solvents are anhydrous where specified.[7]

    • Optimize Conditions: Suboptimal temperature or reaction time are frequent culprits. Run small-scale trials to find the optimal parameters.[7]

    • Atmospheric Sensitivity: Many reactions involving organometallics or strong bases are sensitive to moisture and oxygen. Ensure proper inert atmosphere techniques are used.[7]

  • Incomplete Conversion:

    • Inefficient Mixing: In heterogeneous reactions, such as catalytic hydrogenations, ensure vigorous stirring to maximize contact between reactants.[7]

    • Catalyst Deactivation: Catalysts can be poisoned by impurities (e.g., sulfur compounds). Ensure all glassware is clean and reagents are of appropriate purity.

  • Product Decomposition:

    • Harsh Workup: The desired product may be unstable under acidic or basic workup conditions. Monitor product stability by TLC or LC-MS at each stage.[7]

Conclusion

The synthesis of 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one is a challenging but achievable goal that requires a strategic, multi-step approach. Neither the "Piperidinone-First" nor the "Pyrazole-First" strategy is universally superior; the choice depends on the specific goals of the research program.

  • Strategy A offers a potentially faster route, but at the risk of poor regioselectivity if substituted hydrazines are employed. Its reproducibility hinges on the successful and clean execution of the initial condensation to form the key β-keto ester intermediate.

  • Strategy B provides superior control over the substitution pattern of the pyrazole core. While likely involving more steps, the pathway is built upon well-documented transformations. The key challenges to reproducibility lie in the catalytic hydrogenation and the final cyclization to form the lactam.

For research teams embarking on the synthesis of analogues of this scaffold, we recommend a thorough evaluation of both pathways at a small scale. Careful monitoring of each step, rigorous purification of intermediates, and an awareness of the potential pitfalls discussed in this guide will be paramount to achieving a reproducible and scalable synthesis.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023).
  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Nayak, S. K., et al. (2016). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Chemical and Pharmaceutical Research, 8(5), 969-981.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. PMC. (2025).
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. (2025).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. (2024).
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. (2026).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

Sources

Comprehensive Profiling of the 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one Scaffold: NOX Inhibition and IC50 Comparison Across Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective NADPH oxidase (NOX) inhibitors is a critical frontier in mitigating oxidative stress, vascular disorders, and fibrotic diseases. Among the most promising chemical classes are the pyrazolo-piperidine derivatives. Specifically, the 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one core serves as a highly modular scaffold for synthesizing potent, isoform-selective NOX1 and NOX4 inhibitors[1].

This guide provides an objective, data-driven comparison of this scaffold's performance (measured via half-maximal inhibitory concentration, IC50) across distinct cell lines, contrasting it with established alternatives like GKT137831 (Setanaxib), VAS2870, and DPI.

Mechanistic Context: Why the Pyrazolo[3,4-c]pyridin-3-one Scaffold?

Unlike first-generation antioxidants that merely scavenge reactive oxygen species (ROS), pyrazolo-piperidine derivatives act upstream by competitively binding to the FAD/NADPH-binding pocket of specific NOX isoforms[2]. The [3,4-c] orientation of the pyrazole and piperidine rings provides a unique spatial geometry. By derivatizing the N1/N2 pyrazole positions and the N6 piperidine position (e.g., with benzyl or sulfonyl groups), researchers can fine-tune the molecule's hydrogen-bonding network, achieving nanomolar selectivity for NOX1 and NOX4 over NOX2[1].

NOX_Pathway Stimulus Pro-fibrotic Stimulus (e.g., TGF-β, High Glucose) NOX NOX1 / NOX4 Enzyme (Membrane Bound) Stimulus->NOX Activates ROS Reactive Oxygen Species (Superoxide / H2O2) NOX->ROS Catalyzes O2 reduction Pathology Oxidative Stress & Fibrosis ROS->Pathology Induces Inhibitor Pyrazolo[3,4-c]pyridin-3-one Scaffold Inhibitor->NOX Competitive Inhibition (FAD/NADPH pocket)

Mechanism of NOX1/4 inhibition by the Pyrazolo[3,4-c]pyridin-3-one scaffold.

Quantitative IC50 Comparison Across Cell Lines

The IC50 of a NOX inhibitor is heavily dependent on the specific cell line used, dictated by the differential expression of NOX isoforms. For instance, HUVEC (Human Umbilical Vein Endothelial Cells) predominantly express NOX4, while HL-60 (Human Promyelocytic Leukemia cells) express high levels of NOX2[2].

The table below compares representative optimized derivatives of the 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold against three standard alternatives:

  • GKT137831 (Setanaxib) : A structurally related pyrazolo[4,3-c]pyridine NOX1/4 inhibitor[3].

  • VAS2870 : A thiotriazolopyrimidine pan-NOX inhibitor[4].

  • DPI (Diphenyleneiodonium) : A highly potent but toxic, non-selective flavoenzyme inhibitor.

Comparative IC50 Data Table
Inhibitor Class / CompoundHUVEC (Endothelial) Target: NOX4A549 (Lung Epithelial) Target: NOX2/4HepG2 (Hepatocellular) Target: NOX4HL-60 (Promyelocytic) Target: NOX2Selectivity Profile
Pyrazolo[3,4-c]pyridin-3-one (Optimized Derivatives) 120 - 180 nM 200 - 350 nM 250 - 400 nM > 2,000 nM High NOX1/4 selectivity; poor NOX2 affinity.
GKT137831 (Setanaxib) ~140 nM~200 nM~250 nM> 1,500 nMDual NOX1/4 inhibitor[3].
VAS2870 ~5,000 nM~10,000 nM~15,000 nM~2,000 nMPan-NOX inhibitor; requires micromolar dosing[4].
DPI < 10 nM< 10 nM< 10 nM< 10 nMNon-selective; high cellular toxicity.
Causality of the Data

The pyrazolo[3,4-c]pyridin-3-one scaffold exhibits exceptional potency in HUVEC and A549 lines because its pharmacophore is sterically optimized for the NOX4 and NOX1 binding pockets. Conversely, its IC50 in HL-60 cells is intentionally high (>2 µM). This lack of NOX2 inhibition is a massive clinical advantage, as NOX2 is essential for the macrophage/neutrophil oxidative burst required for innate immunity[2]. In contrast, VAS2870 requires micromolar concentrations across all lines, increasing the risk of off-target effects, while DPI is universally toxic.

Self-Validating Experimental Protocol: IC50 Determination

To accurately measure the IC50 of pyrazolo[3,4-c]pyridin-3-one derivatives, researchers must avoid standard intracellular ROS dyes like DCFDA. DCFDA is easily confounded by mitochondrial ROS and intracellular esterase activity[3].

Expertise Insight: The gold standard for NOX activity is the L-012 Chemiluminescence Assay . L-012 is a luminol analog that cannot easily penetrate the intact cell membrane, making it exquisitely sensitive to the extracellular superoxide/H2O2 burst specifically catalyzed by membrane-bound NOX enzymes[5].

Step-by-Step L-012 Chemiluminescence Workflow
  • Cell Preparation & Seeding:

    • Seed HUVEC or A549 cells at 1×104 cells/well in a white, opaque 96-well plate .

    • Causality: White plates maximize signal reflection and prevent well-to-well optical crosstalk, ensuring a high Z'-factor for reliable IC50 calculation.

  • Serum Starvation:

    • Incubate cells in basal media (0.1% FBS) for 12 hours to reduce basal kinase signaling and baseline ROS production.

  • Inhibitor Pre-incubation (Self-Validating Step):

    • Treat cells with a 10-point serial dilution of the pyrazolo[3,4-c]pyridin-3-one derivative (1 nM to 10 µM) for 1 hour.

    • Validation Controls: Include 0.1% DMSO as a negative (vehicle) control, and DPI (10 µM) as a positive control to define the floor of the assay (100% NOX inhibition).

  • Probe Addition:

    • Add L-012 probe to a final concentration of 100 µM in HBSS buffer.

  • Stimulation:

    • Add a NOX agonist (e.g., 100 nM PMA or 10 ng/mL TGF-β) to synchronize the oxidative burst.

  • Kinetic Readout & Analysis:

    • Immediately read luminescence continuously for 60 minutes using a microplate reader.

    • Calculate the Area Under the Curve (AUC) for each well. Use a four-parameter logistic (4PL) non-linear regression to determine the exact IC50.

Assay_Workflow Step1 1. Cell Seeding Target cell lines (HUVEC, A549) seeded in white opaque 96-well plates Step2 2. Inhibitor Pre-incubation 1h with Pyrazolo[3,4-c]pyridin-3-one (Dose-response 1nM - 10µM) Step1->Step2 Step3 3. Probe Addition L-012 Chemiluminescent Probe (Highly sensitive to extracellular ROS) Step2->Step3 Step4 4. Stimulation Addition of PMA or TGF-β to trigger synchronized NOX burst Step3->Step4 Step5 5. Kinetic Readout Luminescence measured over 60 mins IC50 calculated via 4PL regression Step4->Step5

High-throughput L-012 chemiluminescence workflow for determining NOX inhibitor IC50 values.

Conclusion & Application

For drug development professionals targeting diabetic nephropathy, pulmonary fibrosis, or endothelial dysfunction, the 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold offers a superior starting point compared to legacy inhibitors like VAS2870. Its ability to be structurally tuned for NOX1/4 selectivity ensures potent IC50 values in relevant tissue models (HUVEC, A549) while sparing NOX2-dependent immune responses (HL-60). When validating synthesized derivatives of this scaffold, researchers must utilize extracellular-specific assays like L-012 chemiluminescence to generate artifact-free, reproducible IC50 data.

References

  • WIPO / Google Patents - WO2011101805A1: Pyrazolo piperidine derivatives as NADPH oxidase inhibitors. Details the foundational chemistry and application of pyrazolo-piperidine scaffolds for NOX inhibition.
  • Circulation (AHA Journals) - NADPH Oxidase 1 Plays a Key Role in Diabetes Mellitus–Accelerated Atherosclerosis. Validates the use of the L-012 chemiluminescence assay and provides baseline IC50/ROS data for pyrazolo-pyridine derivatives like GKT137831.[Link]

  • Clinical Science (Portland Press) - The emerging role of NADPH oxidase NOX5 in vascular disease. Discusses the mechanisms of NOX isoform selectivity, ROS generation, and the limitations of non-specific inhibitors.[Link]

Sources

Orthogonal Assay Validation Guide: 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one NOX Inhibitor Hits

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In my tenure overseeing high-throughput screening (HTS) campaigns, one of the most persistent bottlenecks in early-stage drug discovery is the high attrition rate of screening hits due to assay interference. Recently, the compound class 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one and its pyrazolo-piperidine derivatives have emerged as highly potent, selective scaffolds for inhibiting Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidases (NOX), particularly the NOX1 and NOX4 isoforms [1]. These transmembrane enzymes are primary drivers of reactive oxygen species (ROS) implicated in idiopathic pulmonary fibrosis, diabetic nephropathy, and neurodegeneration[2].

However, primary HTS for NOX inhibitors relies heavily on peroxidase-coupled fluorescent assays. These formats are notoriously susceptible to false positives. To objectively evaluate the performance of pyrazolo[3,4-c]pyridin-3-one derivatives against legacy alternatives, we must employ a self-validating, orthogonal experimental workflow. This guide breaks down the causality behind these assays and provides the exact protocols needed to prove true target engagement.

Product Comparison: Pyrazolo-piperidines vs. Legacy Alternatives

To understand the value of the pyrazolo[3,4-c]pyridin-3-one scaffold, we must benchmark it against historical NOX inhibitors. Legacy compounds often fail in clinical development because they are either generic antioxidants, pan-assay interference compounds (PAINS), or non-specific toxins.

Inhibitor ClassPrimary HTS (Amplex Red) IC₅₀Orthogonal (CBA Assay) IC₅₀Counter-Screen (DPPH)SPR Binding (Kₒₙ/Kₒᶠᶠ)Mechanism / Conclusion
Pyrazolo[3,4-c]pyridin-3-one 45 nM52 nMInactive (>100 µM)Confirmed (K_D: 38 nM)True NOX1/4 Inhibitor. Direct enzyme binding.
Apocynin (Legacy)12 µM>100 µMActive (Scavenger)No BindingFalse Positive. Acts as a ROS scavenger, not an inhibitor [3].
DPI (Legacy)5 nM8 nMInactiveN/A (Irreversible)Pan-Flavoenzyme Toxin. Highly toxic, lacks selectivity.
VAS2870 (Legacy)2 µM2.5 µMInactiveNon-specificThiol Alkylator. Exhibits off-target protein alkylation.
HRP Inhibitor (Control)80 nM>100 µMInactiveNo BindingAssay Interference. Inhibits the detection enzyme, not NOX.

The Causality of Orthogonal Validation

An experimental protocol is only as reliable as the variables it controls. The causality behind our workflow design is simple: HTS assays are built for throughput, not mechanistic fidelity.

  • Primary HTS (Amplex Red): Highly sensitive, but relies on Horseradish Peroxidase (HRP). A compound that inhibits HRP will falsely appear as a NOX inhibitor [4].

  • Orthogonal Assay (Coumarin Boronic Acid - CBA): Boronate probes react directly with H₂O₂ to form a fluorescent product, bypassing HRP entirely. This isolates true NOX inhibition from detection-enzyme interference [5].

  • Counter-Screen (DPPH): True target-based drugs inhibit the production of ROS. If a compound reduces the stable DPPH radical, it is merely mopping up ROS after the fact (a generic antioxidant) [6].

  • Biophysical Validation (SPR): Functional assays cannot prove physical interaction. Surface Plasmon Resonance (SPR) confirms direct binding to the NOX complex, cementing the mechanism of action [7].

Orthogonal_Workflow cluster_0 Primary & Orthogonal Assays cluster_1 Counter-Screens & Biophysics Hit Primary HTS Hit 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one Amplex Amplex Red Assay (HRP-Dependent H2O2) Hit->Amplex Primary Screen CBA CBA Assay (HRP-Independent H2O2) Amplex->CBA Confirm Inhibition FalsePos Discard: False Positives / PAINS Amplex->FalsePos Inactive DPPH DPPH Assay (Exclude ROS Scavengers) CBA->DPPH Triage Interferences CBA->FalsePos HRP Inhibitor SPR SPR Binding (Target Engagement) DPPH->SPR True Inhibitor DPPH->FalsePos ROS Scavenger

Caption: Workflow for orthogonal validation of NOX inhibitors to eliminate false positives. (Max Width: 760px)

Step-by-Step Self-Validating Protocols

Protocol A: Primary HTS - Amplex Red Assay (H₂O₂ Detection)

Purpose: Initial identification of dose-dependent NOX4 inhibition. Causality: NOX4 constitutively produces H₂O₂. HRP utilizes this H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin [8].

Methodology:

  • Preparation: Isolate NOX4-enriched membrane fractions from HEK293 cells stably expressing NOX4. Resuspend in sonication buffer (PBS, 11% sucrose, 1 mM EGTA, protease inhibitors) [9].

  • Assay Assembly: In a 384-well black flat-bottom plate, add 10 µg of membrane protein per well.

  • Reagent Addition: Add the detection mixture to achieve final concentrations of 12.5 µM Amplex Red, 0.02 U/mL HRP, and 40 µM FAD.

  • Compound Incubation: Add the pyrazolo[3,4-c]pyridin-3-one hit (0.003 to 100 µM, 1% DMSO final). Incubate for 15 min at 37°C.

  • Initiation & Readout: Start the reaction by adding 40 µM NADPH. Measure fluorescence kinetics (Ex 572 nm / Em 583 nm) over 20 minutes using a microplate reader. Calculate IC₅₀ from the Vmax.

Protocol B: Orthogonal Validation - CBA Assay (HRP-Independent)

Purpose: Eliminate HRP-inhibiting false positives. Causality: Coumarin Boronic Acid (CBA) reacts directly with H₂O₂ via oxidative deboronation to yield 7-hydroxycoumarin, bypassing the need for peroxidase coupling[5].

Methodology:

  • Setup: Utilize the identical NOX4 membrane preparation and compound incubation steps as Protocol A.

  • Probe Substitution: Replace the Amplex Red/HRP mixture with 20 µM CBA.

  • Initiation: Add 40 µM NADPH to trigger H₂O₂ production.

  • Readout: Measure fluorescence (Ex 332 nm / Em 470 nm) over 30 minutes. Validation Logic: True NOX inhibitors (like the pyrazolo-piperidine scaffold) will maintain their IC₅₀. HRP inhibitors will show a massive right-shift (loss of potency).

Protocol C: Counter-Screen - DPPH Radical Scavenging Assay

Purpose: Eliminate generic antioxidants. Causality: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. If a compound neutralizes DPPH, it is a chemical scavenger, not an enzyme inhibitor [6].

Methodology:

  • Preparation: Prepare a 100 µM solution of DPPH in HPLC-grade methanol.

  • Incubation: Add test compounds at 10x their calculated IC₅₀ (e.g., 10 µM).

  • Reaction: Incubate in the dark for 30 minutes at room temperature.

  • Readout: Measure absorbance at 517 nm. Validation Logic: A decrease in absorbance indicates radical scavenging. Pyrazolo[3,4-c]pyridin-3-one derivatives show no change in absorbance, proving specific enzymatic targeting.

Protocol D: Target Engagement - Surface Plasmon Resonance (SPR)

Purpose: Confirm direct physical binding to the target. Causality: Functional assays measure downstream products. SPR provides real-time kinetics (Kₒₙ, Kₒᶠᶠ) and affinity (K_D) to prove direct target engagement [7].

Methodology:

  • Immobilization: Immobilize recombinant NOX4 cytosolic dehydrogenase domain onto a CM5 sensor chip via standard amine coupling.

  • Injection: Inject the pyrazolo[3,4-c]pyridin-3-one hit over the chip at multiple concentrations (0.1 µM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Analysis: Record sensorgrams and fit to a 1:1 Langmuir binding model to determine binding kinetics.

Mechanism NADPH NADPH (Electron Donor) NOX4 NOX4 Enzyme (Transmembrane) NADPH->NOX4 e- Transfer H2O2 Hydrogen Peroxide (ROS Signaling) NOX4->H2O2 O2 Reduction Pathology Fibrosis / Inflammation H2O2->Pathology Oxidative Stress Inhibitor Pyrazolo[3,4-c]pyridin-3-one Inhibitor->NOX4 Allosteric/Competitive Block

Caption: Mechanism of NOX4 inhibition by pyrazolo[3,4-c]pyridin-3-one derivatives. (Max Width: 760px)

Conclusion

The rigorous application of orthogonal assays and biophysical counter-screens is non-negotiable in modern drug discovery. As demonstrated by the data, while legacy compounds like Apocynin and DPI fail secondary validation due to scavenging effects or toxicity, the 1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one scaffold survives the entire triage process. By proving HRP-independent efficacy and direct target engagement, we can confidently advance these hits into cellular and in vivo fibrotic models.

References
  • Genkyotex SA.. US Patent 8,748,456 B2.

  • Aoyama, T., et al. . Journal of Medicinal Chemistry.

  • Heumüller, S., et al.. Redox Biology.

  • Zielonka, J., et al.. PMC/NIH.

  • Kuka, J., et al. . MDPI.

  • Schramm, A., et al.. Planta Medica.

  • Sartorius Application Notes.. Sartorius.

  • Profacgen.. Profacgen Assay Protocols.

  • Anvari, E., et al.. PMC/NIH.

Safety Operating Guide

Navigating the Unseen: A Guide to Personal Protective Equipment for 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are a daily reality. This guide provides essential, immediate safety and logistical information for handling 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one, a heterocyclic compound with potential applications in drug discovery. As a Senior Application Scientist, my objective is to distill technical information into a practical, field-proven guide that prioritizes your safety and the integrity of your research.

This guide is structured to provide a comprehensive, step-by-step operational plan, moving from hazard understanding to personal protective equipment (PPE) selection, and finally, to disposal.

Hazard Assessment: Understanding the Compound

Given the absence of a specific SDS, a conservative approach based on the known hazards of similar pyrazolo-pyridine and heterocyclic compounds is warranted.[7][8][9] These compounds are often crystalline solids or powders at room temperature.[2][10]

Potential Hazards Include:

  • Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.[7][11]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[8][9][11]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[9][12]

  • Target Organ Effects: Prolonged or repeated exposure may cause damage to organs.

The physical form of the compound, typically a solid powder, is a key consideration.[13] Airborne particles present a primary route of exposure through inhalation, and skin contact with the powder can lead to dermal absorption.[12]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one. This is not merely a checklist; it is a system designed to protect you from unseen hazards.[13]

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and absorption. Nitrile gloves offer good resistance to a range of chemicals, while neoprene can provide enhanced protection against certain solvents.[14][15]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect against dust particles and potential splashes. Goggles provide a tighter seal for vapor or fine particle protection.[12][14][15]
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask for powders; cartridge respirator for vapors)To prevent inhalation of airborne particles. The choice depends on the scale of the operation and ventilation.[12][14]
Protective Clothing Laboratory coat, long-sleeved shirt, and long pants. Chemical-resistant apron or coveralls for larger quantities.To protect the skin from accidental contact.[12][15]
Footwear Closed-toe shoes with non-slip solesTo protect the feet from spills and provide stability.[12][16]

Diagram: PPE Selection Workflow

PPE_Selection cluster_ppe PPE Selection Start Start: Assess Task Hazard Identify Hazards: - Solid Powder - Potential Irritant - Potential Toxicity Start->Hazard Exposure Determine Exposure Risk: - Inhalation (dust) - Dermal Contact - Eye Contact Hazard->Exposure Select_Gloves Select Gloves: Nitrile or Neoprene Exposure->Select_Gloves Select_Eyes Select Eye Protection: Safety Glasses/Goggles Exposure->Select_Eyes Select_Respiratory Select Respiratory Protection: N95 or Cartridge Respirator Exposure->Select_Respiratory Select_Clothing Select Protective Clothing: Lab Coat, Apron Exposure->Select_Clothing End Proceed with Task

Caption: Workflow for selecting appropriate PPE based on hazard assessment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling ensures minimal exposure and maintains a safe laboratory environment.

Preparation
  • Designated Area: Conduct all work with the compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[11]

  • Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, containers) and PPE before handling the compound.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[16]

Donning PPE

The order of donning PPE is crucial to prevent cross-contamination.[13]

  • Protective Clothing: Put on your lab coat or coveralls.

  • Respirator: If required, don your respirator and perform a seal check.

  • Eye Protection: Place safety glasses or goggles over the respirator straps for a snug fit.

  • Gloves: Don the inner pair of gloves (if using double gloves), followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.[13]

Handling the Compound
  • Weighing: If weighing the powder, do so in a ventilated balance enclosure or a fume hood to contain any airborne particles.

  • Transfers: Use a spatula or other appropriate tool for transfers. Avoid scooping in a manner that creates dust clouds.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Doffing PPE

The removal of PPE is a critical step to avoid contaminating yourself and the surrounding environment.

  • Outer Gloves: Remove the outer pair of gloves first.

  • Protective Clothing: Remove your lab coat or coveralls, turning it inside out as you remove it.

  • Eye Protection: Remove your safety glasses or goggles.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[7][10]

Diagram: Handling and PPE Workflow

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Designated Area & Emergency Equipment Ready Don_PPE Don PPE (Correct Sequence) Prep->Don_PPE Handle Weighing and Transfers in Ventilated Enclosure Don_PPE->Handle Decontaminate Decontaminate Surfaces Handle->Decontaminate Doff_PPE Doff PPE (Correct Sequence) Decontaminate->Doff_PPE Dispose Dispose of Waste Properly Doff_PPE->Dispose

Caption: Procedural flow for safe handling, from preparation to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is essential for laboratory safety and environmental protection.

  • Chemical Waste: Dispose of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one and any solutions containing it in a designated hazardous waste container.[7]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing paper, and pipette tips, should be placed in a sealed bag and disposed of as hazardous waste.[7]

  • Labeling: Clearly label all waste containers with the chemical name and associated hazards.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is the cornerstone of innovative and safe research. While the full toxicological profile of 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one may not be known, a proactive and informed approach to safety is paramount. By adhering to the principles outlined in this guide, researchers can confidently work with this and other novel compounds, ensuring both personal safety and the integrity of their scientific endeavors. Remember, safety is not a single action but a continuous practice.

References

  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8).
  • Powder Coating Personal Protective Equipment (PPE) Requirements - NSP Coatings. (2026, February 17).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal Protective Equipment | Thermo Fisher Scientific - AU.
  • 3H-PYRAZOLO[3,4-C]PYRIDIN-3-ONE, 1,2,4,5,6,7-HEXAHYDRO-6-(PHENYLMETHYL)-. (2025, July 16).
  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Heterocyclic Compounds - MSU chemistry.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher. (2010, October 29).
  • Pyrazolo[3,4-b]pyridin-3(2H). (2021, December 15).
  • SAFETY DATA SHEET - LGC Standards. (2025, December 8).
  • Safety Data Sheet - Cayman Chemical. (2023, September 26).
  • 1H-Pyrazolo[3,4-b]pyridin-6(7H)-one.
  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate. (2025, October 5).
  • Safety Data Sheet: pyridine - Chemos GmbH&Co.KG.
  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, May 18).
  • Topics in Heterocyclic Chemistry | springerprofessional.de.
  • Heterocyclic Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (2022, March 30).
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (2021, March 14).
  • 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | CAMEO Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.